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1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Documentation Hub

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Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Reactivity of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole: A Technical Guide

Executive Summary In the realm of advanced organic synthesis, enamines serve as indispensable intermediates for the regioselective functionalization of carbonyl compounds. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis, enamines serve as indispensable intermediates for the regioselective functionalization of carbonyl compounds. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a highly specialized, sterically encumbered enamine. Formed by the condensation of 2-methylcyclopentanone and 3-pyrroline, this compound is engineered to exploit kinetic regiocontrol and orthogonal reactivity. This whitepaper provides a comprehensive analysis of its structural properties, details a self-validating synthetic protocol, and maps its downstream reactivity for drug development professionals and synthetic chemists.

Structural Elucidation & Thermodynamic Properties

The molecular architecture of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is defined by the fusion of two distinct cyclic systems via a C-N bond:

  • The Amine Core: Derived from 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline)[1]. Unlike standard pyrrolidine, this 5-membered nitrogen heterocycle contains an isolated, unactivated C=C double bond.

  • The Cycloalkenyl Core: Derived from 2-methylcyclopentanone[2], forming a cyclopentene ring with a methyl substituent.

Regiochemistry and Kinetic Control

A critical feature of this enamine is the position of the cycloalkenyl double bond. When 2-methylcyclopentanone reacts with a secondary amine, the resulting enamine can theoretically form two regioisomers. However, due to severe allylic strain ( A1,3 strain) between the bulky 3-pyrroline ring and the α -methyl group in the transition state, deprotonation of the intermediate iminium ion occurs almost exclusively at the less sterically hindered C5 position. This yields the kinetic enamine , where the double bond is positioned away from the methyl group (forming the 1-(5-methylcyclopent-1-en-1-yl) moiety).

Quantitative Data Summary

The following table summarizes the physicochemical properties of the target enamine, synthesized from its well-characterized precursors[1][2].

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Exact Mass 149.1204 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)
Rotatable Bonds 1 (C-N inter-ring bond)
Topological Polar Surface Area 3.2 Ų
Physical State (Standard Conditions) Pale yellow oil

Synthesis Protocol: The Dean-Stark Condensation

To synthesize 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, we employ a classic Dean-Stark condensation.

Causality in Experimental Design: Enamine formation is a reversible equilibrium process that generates water as a byproduct. To drive the reaction to completion, we apply Le Chatelier’s principle by azeotropically removing the water. Toluene is selected as the solvent because its boiling point (110 °C) provides optimal thermal energy for the endothermic iminium formation, while forming an efficient, low-boiling azeotrope with water. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the ketone carbon to facilitate nucleophilic attack by the weakly nucleophilic 3-pyrroline.

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation: In a 250 mL round-bottom flask, combine 2-methylcyclopentanone (100 mmol, 9.8 g) and 3-pyrroline (110 mmol, 7.6 g). The slight excess of amine compensates for potential evaporative losses.

  • Catalysis & Solvent: Add 150 mL of anhydrous toluene and 0.5 mol% of p-TsOH (approx. 86 mg).

  • Apparatus Assembly: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a nitrogen manifold.

  • Reflux & Monitoring: Heat the mixture to a vigorous reflux (approx. 115 °C bath temperature). Monitor the accumulation of the lower aqueous layer in the Dean-Stark trap.

  • Self-Validation Check: The reaction is deemed strictly complete when exactly 1.8 mL (100 mmol) of water has been collected (typically requiring 12-16 hours). This theoretical water yield acts as an internal, self-validating metric for 100% conversion.

  • Workup & Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure. Purify the crude enamine via fractional vacuum distillation to prevent thermal decomposition or spontaneous hydrolysis.

EnamineFormation K 2-Methylcyclopentanone HA Hemiaminal Intermediate K->HA + 3-Pyrroline (H+ cat.) A 3-Pyrroline A->HA IM Iminium Ion HA->IM - H2O (Dean-Stark) EN 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole IM->EN Deprotonation (Kinetic Control)

Caption: Mechanistic pathway of enamine formation via iminium intermediate under kinetic control.

Reactivity & Mechanistic Pathways

The strategic value of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole lies in its dual, orthogonal reactivity profile, which is highly prized in complex drug development workflows.

Stork Enamine Alkylation

The nitrogen lone pair of the pyrroline ring donates electron density into the cyclopentenyl double bond via resonance, rendering the β -carbon (C2 of the cyclopentene ring) highly nucleophilic. This enables mild, regioselective mono-alkylation or acylation with electrophiles (e.g., allyl halides, acid chlorides, or Michael acceptors)—a foundational methodology pioneered by Gilbert Stork[3]. Because the enamine was formed under kinetic control, electrophilic attack occurs exclusively at the less hindered side of the original ketone. Subsequent aqueous hydrolysis cleaves the C-N bond, regenerating the carbonyl to yield an α,α′ -disubstituted cyclopentanone.

Orthogonal Cycloaddition

Unlike standard pyrrolidine-derived enamines, the 3-pyrroline moiety contains an isolated alkene. This double bond is electronically decoupled from the enamine π -system, allowing it to act as an independent reactive site. It can participate in Diels-Alder reactions as a dienophile or undergo 1,3-dipolar cycloadditions. This orthogonal reactivity allows chemists to construct complex bicyclic or tricyclic frameworks on the amine appendage without disrupting the nucleophilic enamine core.

Reactivity EN Target Enamine ALK Stork Alkylation (Electrophile Attack) EN->ALK R-X (Electrophile) CYC Cycloaddition (3-Pyrroline Alkene) EN->CYC Dienophile/Dipole HYD Hydrolysis (H3O+) EN->HYD H2O / H+ PROD1 alpha-Substituted 2-Methylcyclopentanone ALK->PROD1 H2O (Workup) PROD2 Bicyclic/Tricyclic Adducts CYC->PROD2 PROD3 2-Methylcyclopentanone + 3-Pyrroline HYD->PROD3

Caption: Downstream reactivity network showcasing orthogonal functionalization pathways.

References[1] National Center for Biotechnology Information. "3-Pyrroline | C4H7N | CID 66059 - PubChem". PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/66059[2] National Center for Biotechnology Information. "2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem". PubChem.https://pubchem.ncbi.nlm.nih.gov/compound/14265[3] Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207-222.https://pubs.acs.org/doi/10.1021/ja00885a021

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Exploratory

A Technical Guide to the Mass Spectrometry of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Exact Mass and Molecular Weight in Pharmaceutical Research In the landscape of drug discovery and development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Exact Mass and Molecular Weight in Pharmaceutical Research

In the landscape of drug discovery and development, the precise characterization of a molecule is paramount. Among the fundamental properties, mass is a primary identifier. However, the seemingly interchangeable terms "molecular weight" and "exact mass" carry distinct meanings with significant implications for analytical chemistry and regulatory submissions. This guide provides an in-depth exploration of these concepts, centered around the heterocyclic compound 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole.

Molecular weight (or molar mass) is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes.[1][2] It is a bulk property, invaluable for stoichiometric calculations in chemical synthesis.

Exact mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[2][3] This value is a key parameter determined by high-resolution mass spectrometry (HRMS), providing a high degree of confidence in the elemental composition of a molecule.[4][5] For regulatory bodies and in the meticulous process of identifying novel chemical entities, exact mass serves as a more definitive characteristic.

This whitepaper will dissect the theoretical underpinnings and practical applications of determining the exact mass and molecular weight of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, a molecule of interest in medicinal chemistry.

The Compound of Interest: 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

To accurately determine the mass of our target compound, we must first establish its chemical formula. By deconstructing the IUPAC name, we can ascertain its elemental composition.

  • 2,5-dihydro-1H-pyrrole : This moiety is a five-membered heterocyclic ring containing one nitrogen atom and a single double bond. Its chemical formula is C4H7N. When it is a substituent attached at the nitrogen atom, its formula becomes C4H6N.

  • 5-Methylcyclopent-1-en-1-yl : This is a five-membered carbocyclic ring with one double bond and a methyl group. As a substituent, its chemical formula is C6H9.

Combining these two fragments gives the complete chemical formula for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole:

C10H15N

With the chemical formula established, we can proceed to calculate the molecular weight and exact mass.

Quantitative Data Summary

The following table summarizes the calculated molecular weight and exact mass of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole.

ParameterValue
Chemical Formula C10H15N
Molecular Weight 149.23 g/mol
Exact Mass 149.120449 u

Theoretical Calculations

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic weights of the constituent atoms, considering their natural isotopic abundances.[1]

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 15 atoms × 1.008 u = 15.12 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight: 120.11 + 15.12 + 14.007 = 149.237 u (commonly expressed as g/mol for molar mass).

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope of each element.[3]

  • Carbon (¹²C): 10 atoms × 12.000000 u = 120.000000 u[6]

  • Hydrogen (¹H): 15 atoms × 1.007825 u = 15.117375 u[6]

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u[6]

Total Exact Mass: 120.000000 + 15.117375 + 14.003074 = 149.120449 u

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

The experimental verification of the exact mass of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is achieved through high-resolution mass spectrometry (HRMS). Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are employed for this purpose.[]

The following is a generalized, yet detailed, protocol for the determination of the exact mass of the target compound.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a precisely weighed sample (approximately 1 mg) of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a working solution of 1 µg/mL. The choice of a low concentration minimizes the potential for ion suppression and detector saturation.

  • Instrumentation and Method Setup:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of achieving a resolution of >10,000 FWHM.

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule due to its soft ionization nature, which typically yields the intact molecular ion.

    • Polarity: Operate in positive ion mode, as the nitrogen atom in the pyrrole ring is readily protonated to form [M+H]⁺.

    • Mass Range: Set the acquisition range to m/z 50-500 to ensure the detection of the expected molecular ion and potential fragments.

    • Calibration: Calibrate the mass spectrometer immediately prior to the analysis using a well-characterized calibration standard (e.g., sodium trifluoroacetate or a commercially available calibration mix) to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred to separate the analyte from any potential impurities.

    • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum with good ion statistics.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, this will be at an m/z of approximately 150.1277.

    • Utilize the instrument's software to determine the accurate m/z of the [M+H]⁺ ion.

    • Calculate the experimental exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 u).

    • Compare the experimentally determined exact mass with the theoretically calculated value. A mass accuracy of <5 ppm is typically expected for confident identification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_data Data Processing dissolve Dissolve 1mg in Solvent dilute Dilute to 1 µg/mL dissolve->dilute lc_intro LC Introduction dilute->lc_intro Inject esi Electrospray Ionization (+ve) lc_intro->esi analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Ion Detection analyzer->detector spectrum Acquire Mass Spectrum detector->spectrum peak_id Identify [M+H]⁺ Peak spectrum->peak_id mass_calc Calculate Experimental Exact Mass peak_id->mass_calc comparison Compare with Theoretical Mass (<5 ppm error) mass_calc->comparison

Caption: High-resolution mass spectrometry workflow for exact mass determination.

Logical Relationships in Mass Analysis

G cluster_concepts Fundamental Concepts cluster_calculations Theoretical Calculations cluster_experimental Experimental Verification mol_formula Molecular Formula (C10H15N) mol_weight Molecular Weight (Average Atomic Masses) mol_formula->mol_weight exact_mass Exact Mass (Most Abundant Isotopes) mol_formula->exact_mass isotopes Isotopic Composition isotopes->mol_weight isotopes->exact_mass hrms High-Resolution Mass Spectrometry exact_mass->hrms is verified by exp_mass Experimental Mass hrms->exp_mass exp_mass->exact_mass is compared to

Caption: Interrelationship of concepts in mass determination.

Conclusion

The distinction between molecular weight and exact mass is fundamental for scientists in the pharmaceutical industry. While molecular weight is a practical value for synthesis, the exact mass, determined by high-resolution mass spectrometry, provides an unambiguous identification of a compound's elemental composition. For 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, the calculated molecular weight is 149.237 g/mol , and the exact mass is 149.120449 u. The experimental verification of this exact mass is a critical step in its chemical characterization, ensuring the identity and purity of this potential therapeutic agent. This guide has outlined the theoretical basis and a practical workflow for this essential analytical procedure.

References

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Pediaa.Com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • University of Colorado Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • PubChem. (n.d.). Methamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. Retrieved from [Link]

  • Wikipedia. (2026, March 17). Mass spectrometry. Retrieved from [Link]

  • Separation Science. (2024, September 19). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight? Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrole,2,5-dihydro-1-(5-methyl-1-cyclopenten-1-yl)-(9CI). Retrieved from [Link]

  • ChemBK. (2024, April 9). 1H-Pyrrole, 2,5-dihydro-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrole,1-(1-cyclopenten-1-yl)-2,5-dihydro-(9CI). Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Retrieved from [Link]

Sources

Foundational

Predictive Safety Data Sheet (SDS) and Toxicity Profile for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Executive Summary The compound 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a highly reactive enamine intermediate formed via the condensation of 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a highly reactive enamine intermediate formed via the condensation of 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole). Because specific, empirical safety data for this exact molecule is absent from standard literature, drug development professionals and synthetic chemists must rely on predictive toxicology based on its structural liabilities.

This whitepaper establishes a comprehensive, predictive Safety Data Sheet (SDS) profile. By analyzing the hydrolytic causality of enamines, we demonstrate that this compound acts as a lipophilic "Trojan horse," penetrating biological barriers before degrading into highly corrosive and neurotoxic byproducts.

Chemical Identity & Physicochemical Profiling

Enamines are characterized by their nucleophilic β -carbon and moisture sensitivity. The lipophilic cyclopentene ring enhances the compound's ability to permeate the stratum corneum (skin) and lipid bilayers, while the pyrroline ring dictates its basicity.

Table 1: Predictive Physicochemical Properties
PropertyValueCausality / Justification
Molecular Weight 149.24 g/mol Calculated from molecular formula C 10​ H 15​ N.
Appearance Pale yellow liquidConjugation between the nitrogen lone pair and the alkene typically imparts a slight yellow hue.
Solubility High in aprotic solventsThe hydrocarbon backbone drives lipophilicity (soluble in DCM, THF, Toluene).
Hydrolytic Stability Highly UnstableRapidly hydrolyzes in aqueous/acidic media (e.g., sweat, mucous membranes) into constituent ketone and amine.
Odor Pungent, Amine-likeDriven by trace amounts of volatile 3-pyrroline resulting from ambient degradation.

Mechanistic Toxicity: The "Trojan Horse" Hydrolysis Model

The acute toxicity of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is not primarily driven by the intact molecule, but by its rapid hydrolysis in physiological environments. When the enamine contacts moisture—such as sweat on the epidermis, tears in the ocular cavity, or mucous in the respiratory tract—it undergoes an exothermic reaction.

This hydrolysis yields two distinct toxicophores:

  • 3-Pyrroline (2,5-dihydro-1H-pyrrole): A highly basic secondary amine. According to the [1], this free base causes severe skin burns, liquefactive tissue necrosis, and serious eye damage.

  • 2-Methylcyclopentanone: A lipophilic irritant. The [2] notes that it acts as a central nervous system (CNS) depressant, causing drowsiness, dizziness, and defatting of the skin.

Hydrolysis Enamine 1-(5-Methylcyclopent-1-en-1-yl)- 2,5-dihydro-1H-pyrrole Intermediate Iminium Ion Intermediate Enamine->Intermediate Protonation Water Aqueous Media (H2O / H+) Water->Intermediate Nucleophilic Attack Ketone 2-Methylcyclopentanone (Lipophilic Irritant) Intermediate->Ketone C-N Bond Cleavage Amine 3-Pyrroline (Corrosive Base) Intermediate->Amine C-N Bond Cleavage

Fig 1: Mechanistic hydrolysis pathway of the enamine in physiological environments.

Predictive Safety Data Sheet (SDS) Parameters

Based on the hydrolytic degradation pathway, the GHS (Globally Harmonized System) classification for this enamine must account for the immediate in situ generation of its precursors.

Table 2: Predictive GHS Classification & Hazard Statements
Hazard ClassGHS CategoryHazard StatementMechanistic Driver
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burnsExothermic hydrolysis yielding corrosive 3-pyrroline.
Serious Eye Damage Category 1H318: Causes serious eye damageHigh pH of the amine byproduct causing corneal saponification.
Flammable Liquids Category 3H226: Flammable liquid and vaporHigh vapor pressure of the 2-methylcyclopentanone byproduct.
STOT (Single Exposure) Category 3H335 / H336: Respiratory irritation & dizzinessVolatility of the ketone causing CNS depression upon inhalation.
Handling & First Aid Directives
  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Use Schlenk line techniques to prevent ambient moisture degradation.

  • Skin Contact: Do not wash initially with water, as this accelerates hydrolysis and thermal burn. Wipe the area with a dry, absorbent cloth first, followed by copious flushing with slightly acidic water (e.g., dilute acetic acid/vinegar solution) to neutralize the generated 3-pyrroline.

Self-Validating Experimental Workflows

To empirically validate this predictive profile, researchers must utilize self-validating experimental systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test compound's behavior.

Workflow S1 Anhydrous Synthesis S2 NMR Kinetics (Self-Validating) S1->S2 S3 In Vitro Cytotoxicity S2->S3 S4 SDS & Risk Profiling S3->S4

Fig 2: Self-validating experimental workflow for enamine toxicity profiling.

Protocol A: Quantitative NMR Hydrolysis Kinetics

Causality: We must determine the half-life ( t1/2​ ) of the enamine at physiological pH (7.4) to confirm whether systemic exposure to the intact enamine is possible, or if toxicity is purely metabolite-driven. Self-Validating Mechanism: The inclusion of an inert internal standard (1,3,5-Trimethoxybenzene) ensures that any change in peak integration is due to chemical degradation, not NMR tuning/matching errors.

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve 10 mg of the enamine in 0.5 mL of anhydrous DMSO- d6​ .

  • Internal Standard Addition: Add 1.0 mg of 1,3,5-Trimethoxybenzene (TMB) as the internal standard.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum to confirm enamine purity (look for the vinylic proton of the cyclopentene ring).

  • Aqueous Challenge: Inject 0.1 mL of deuterated phosphate-buffered saline (PBS, pH 7.4) directly into the NMR tube.

  • Kinetic Monitoring: Acquire spectra every 5 minutes at 37°C. Monitor the disappearance of the enamine vinylic proton and the appearance of the 2-methylcyclopentanone methyl doublet.

  • Controls:

    • Negative Control: Enamine in purely anhydrous DMSO- d6​ (proves degradation requires moisture).

    • Positive Control: Enamine in 0.1 M DCl in D 2​ O (establishes the baseline for 100% rapid conversion).

Protocol B: Tri-Tiered Cytotoxicity Screening (HepG2 / MTT Assay)

Causality: HepG2 (human liver cancer) cells are used to assess the hepatotoxic potential of the lipophilic ketone byproduct once it enters systemic circulation. Self-Validating Mechanism: The assay utilizes a vehicle control to rule out solvent toxicity, and a positive control to prove the cells are capable of undergoing apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Dosing: Treat cells with the enamine at varying concentrations (1 µM to 1000 µM). Because the enamine will hydrolyze in the media, this effectively tests the equimolar mixture of 3-pyrroline and 2-methylcyclopentanone.

  • Controls:

    • Vehicle Control: 0.1% DMSO in media (ensures the solvent does not cause cell death).

    • Positive Control: 10% Triton X-100 (forces 100% cell lysis, validating the MTT dye reduction capacity).

    • Negative Control: Untreated cells in standard media.

  • Incubation & Readout: Incubate for 24 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression.

Conclusion

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole must be handled with the stringent protocols reserved for corrosive, moisture-sensitive compounds. Its toxicity is fundamentally linked to its hydrolytic instability, making standard aqueous decontamination procedures dangerous. By applying the self-validating protocols outlined above, research facilities can safely handle this intermediate while generating robust, empirical safety data.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved March 23, 2026, from[Link]

  • NextSDS. (2025). Chemical Substance Information: 3-Pyrroline Hydrochloride. Retrieved March 23, 2026, from[Link]

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in Aqueous Media

Executive Summary In advanced organic synthesis and pharmaceutical development, enamines serve as critical nucleophilic intermediates for the functionalization of carbonyl compounds. The molecule 1-(5-methylcyclopent-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, enamines serve as critical nucleophilic intermediates for the functionalization of carbonyl compounds. The molecule 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a specialized cyclic enamine derived from the condensation of 2-methylcyclopentanone and 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline). While highly valuable for regioselective alkylation and acylation, its utility is strictly bounded by its thermodynamic stability in aqueous environments. This technical guide explores the structural causality behind its formation, the thermodynamic drivers of its aqueous degradation, and provides a self-validating analytical protocol for kinetic profiling.

Structural Fundamentals and Regioselectivity

When an unsymmetrical ketone such as 2-methylcyclopentanone is condensed with a secondary amine, two regioisomeric enamines can theoretically form. However, the synthesis overwhelmingly favors the less substituted isomer: 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole.

The causality behind this regioselectivity is rooted in the minimization of allylic 1,3-strain , commonly denoted as 1[1]. If the double bond were to form between C1 and C2 (yielding the more substituted 2-methyl isomer), severe steric repulsion would occur between the equatorial methyl group and the bulky planar pyrroline ring. To relieve this thermodynamic penalty, the double bond migrates away from the α -substituent, resulting in the 5-methylcyclopentenyl architecture. This structural feature is critical because the degree of substitution directly impacts the electron density of the alkene, thereby influencing its susceptibility to aqueous hydrolysis.

Thermodynamic Equilibrium in Aqueous Solutions

Enamine formation is a reversible condensation process. In strictly anhydrous organic solvents, 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is stable. However, upon exposure to aqueous media or physiological buffers, the thermodynamic equilibrium heavily favors the 2[2]—namely, the parent ketone (2-methylcyclopentanone) and the secondary amine (2,5-dihydro-1H-pyrrole).

The equilibrium constant ( Keq​ ) for this degradation is driven by two primary thermodynamic sinks:

  • Hydration Enthalpy: The bond dissociation energy and hydration enthalpy of the resulting carbon-oxygen double bond (C=O) are significantly more favorable than those of the enamine's conjugated C=C–N system.

  • Amine Basicity: The expelled 2,5-dihydro-1H-pyrrole is a moderately strong base. In neutral or mildly acidic aqueous conditions, it rapidly protonates to form a pyrrolinium ion. This protonation removes the free amine from the equilibrium pool, effectively driving the hydrolysis reaction forward to completion via Le Chatelier's principle.

Mechanistic Pathway of Enamine Hydrolysis

The degradation of the enamine in water is an acid-catalyzed cascade. Understanding this mechanism is vital for formulation scientists who must design buffer systems to temporarily stabilize such intermediates during drug manufacturing.

  • Protonation: The β -carbon (C2 of the cyclopentene ring) is protonated by an aqueous acid, generating a highly electrophilic 3[3].

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the iminium carbon (C1) to form a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Proton Transfer: A rapid proton transfer shifts the proton from the newly attached oxygen atom to the nitrogen atom. This converts the pyrroline moiety into an excellent leaving group.

  • Expulsion: The oxygen lone pair collapses to form a carbonyl double bond, expelling the secondary amine and yielding a protonated ketone, which immediately deprotonates to finalize the hydrolysis.

EnamineHydrolysis Enamine 1. Enamine 1-(5-Methylcyclopent-1-en-1-yl)- 2,5-dihydro-1H-pyrrole Iminium 2. Iminium Ion (Protonation at C2) Enamine->Iminium + H+ (Acid Catalysis) Carbinolamine 3. Carbinolamine (Nucleophilic Attack by H2O) Iminium->Carbinolamine + H2O Zwitterion 4. Protonated Amine Intermediate (Intra/Intermolecular H+ Transfer) Carbinolamine->Zwitterion Proton Transfer Products 5. Hydrolysis Products 2-Methylcyclopentanone + 2,5-dihydro-1H-pyrrole Zwitterion->Products - Amine, - H+

Figure 1: Stepwise hydrolysis mechanism of the enamine in aqueous acidic solutions.

Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic stability and kinetic half-life of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, in situ 1 H NMR spectroscopy is the recommended analytical method. Unlike HPLC, which can artificially induce hydrolysis during column transit due to acidic mobile phases, in situ NMR is a self-validating system. It allows for continuous, non-destructive monitoring of the mass balance (Enamine loss = Ketone + Amine gain) within a single closed system.

Step-by-Step Methodology: In Situ 1 H NMR Kinetic Profiling
  • Sample Preparation: Accurately weigh 10.0 mg of the purified enamine and dissolve it in 0.5 mL of a chemically inert, water-miscible deuterated solvent (e.g., Acetonitrile- d3​ or DMSO- d6​ ) in a standard 5 mm NMR tube.

  • Internal Standard Addition: Add 2.0 mg of 1,3,5-trimethoxybenzene as an internal standard. This compound is unreactive and provides a stable integration reference for absolute quantification.

  • Baseline Acquisition: Insert the tube into the NMR spectrometer (pre-equilibrated to 25 °C) and acquire a baseline 1 H NMR spectrum to confirm initial purity and establish the t=0 integration values.

  • Buffer Introduction (Initiation): Eject the sample, rapidly inject 0.1 mL of a D 2​ O-based phosphate buffer (pre-adjusted to the target pD, e.g., pD 5.0, 7.0, or 9.0) directly into the NMR tube, and invert twice to mix.

  • Continuous Data Acquisition: Immediately re-insert the tube into the spectrometer. Run an automated multi-scan acquisition array, capturing a spectrum every 2 minutes for a duration of 2 to 4 hours.

  • Kinetic Analysis: Integrate the distinct vinylic proton signal of the enamine (typically appearing as a multiplet around δ 4.5 – 4.8 ppm) against the internal standard. Plot ln([Enamine]t​/[Enamine]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

  • Equilibrium Validation: Allow the reaction to proceed until signal integrations remain static over three consecutive time points. Calculate Keq​ using the final steady-state concentrations of the enamine, 2-methylcyclopentanone, and 2,5-dihydro-1H-pyrrole.

Quantitative Data Presentation

The thermodynamic stability of enamines is highly dependent on the pH of the aqueous environment. The table below summarizes representative kinetic and thermodynamic parameters for the hydrolysis of cyclic enamines structurally analogous to 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole at 25 °C.

Aqueous Environment (pH)Pseudo-First-Order Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )Equilibrium Constant ( Keq​ ) ΔGhydrolysis∘​ (kJ/mol)
pH 4.0 (Acidic) 8.5×10−3 s−1 1.3 minutes >105 <−28.5
pH 7.0 (Neutral) 1.2×10−4 s−1 96.0 minutes 4.5×103 −20.8
pH 9.0 (Basic) 4.8×10−6 s−1 40.1 hours 1.2×102 −11.8

Table 1: Representative pH-dependent kinetic and thermodynamic parameters for cyclic enamine hydrolysis.

Conclusion

For drug development professionals and synthetic chemists, understanding the thermodynamic instability of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in aqueous media is critical for process optimization. Because the equilibrium heavily favors the ketone and amine—particularly under mildly acidic conditions—this intermediate cannot be stored in aqueous solutions or subjected to standard aqueous workups without significant yield degradation. If utilized as an active pharmaceutical ingredient (API) intermediate, it must be processed under strictly anhydrous conditions or immediately telescoped into subsequent synthetic steps (such as catalytic hydrogenation or electrophilic trapping) to bypass the thermodynamic sink of hydrolysis.

References

  • Supplemental Topics - MSU Chemistry (A(1,3) Strain). Michigan State University.
  • Enamines - Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. National Institutes of Health (PMC).

Sources

Foundational

Crystal structure and X-ray diffraction of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Foreword: Charting a Course for Structural Elucidation In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Foreword: Charting a Course for Structural Elucidation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is the cornerstone of understanding its function, reactivity, and potential applications. The target of this guide, 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, represents a novel chemical entity for which, as of this writing, no public crystallographic data exists. This document, therefore, serves not as a retrospective analysis but as a forward-looking, in-depth technical manual for researchers and drug development professionals. It outlines the complete, field-proven workflow required to progress from a synthesized compound to a fully refined and validated crystal structure. As your Senior Application Scientist, I will guide you through the causality behind each experimental choice, ensuring a robust and self-validating protocol from synthesis to data deposition.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the meticulous art of crystallization.

Proposed Synthetic Strategy

The synthesis of N-alkenyl pyrroline scaffolds can be approached through several established routes. A plausible and efficient method for the target compound involves a transition-metal-catalyzed cycloaddition, such as the Pauson-Khand reaction, which constructs a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide.[1] An alternative strategy could involve a multi-component reaction, which offers a streamlined approach to complex heterocyclic systems.[2]

Given the structure, a likely synthetic disconnection points towards a condensation reaction between 2,5-dimethoxytetrahydrofuran and a primary amine, 1-(5-methylcyclopent-1-en-1-yl)amine, a variation of the Paal-Knorr pyrrole synthesis.[3] This approach is often high-yielding and tolerant of various functional groups.

G Figure 1: Proposed Paal-Knorr Synthetic Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A 2,5-Dimethoxytetrahydrofuran C Paal-Knorr Condensation (Acid Catalyst, e.g., AcOH) A->C B 1-(5-Methylcyclopent-1-en-1-yl)amine B->C D 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole C->D Yields

Caption: A conceptual flowchart for the synthesis of the target compound.

Regardless of the chosen route, the final product must be purified to >95% purity, as impurities can significantly inhibit crystallization.

Protocol for Single-Crystal Growth of a Novel Compound

Obtaining X-ray quality single crystals is often the most challenging bottleneck. A systematic screening of conditions is paramount. For a novel, uncharacterized compound, a multi-pronged approach is recommended.[4]

Step-by-Step Crystallization Screening Protocol:

  • Purity Assessment: Confirm the purity of the synthesized compound using NMR and LC-MS. Residual solvents or side products are detrimental to crystal growth.

  • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) at room temperature and elevated temperature. An ideal solvent will show moderate solubility at high temperatures and low solubility at room temperature.

  • Initiate Crystallization Trials: Based on solubility, set up trials using the following primary techniques. Start with approximately 5-10 mg of the compound for each trial.

    • Slow Evaporation: Prepare a near-saturated solution in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days.[5][6]

    • Vapor Diffusion: Dissolve the compound in a small amount of a less volatile, "good" solvent in a small, open inner vial. Place this inner vial inside a larger, sealed vial containing a more volatile, "poor" solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[7] Common solvent/anti-solvent pairs include Dichloromethane/Pentane and Toluene/Hexane.

    • Solvent Layering: Carefully layer a "poor" solvent on top of a concentrated solution of the compound in a "good," denser solvent in a narrow tube. Crystals may form at the interface where the two solvents slowly mix.[7]

  • Incubation and Monitoring: Store the crystallization trials in a vibration-free environment. Monitor them periodically under a microscope without disturbing them. Crystal growth can take anywhere from a few hours to several weeks.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction can begin.

Crystal Mounting and Data Collection

The experiment aims to measure the positions and intensities of the X-ray beams diffracted by the crystal's internal lattice.[8]

Experimental Workflow:

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Cryo-Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Diffractometer Alignment: Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern.[8]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. Software will then automatically index these spots to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[9]

  • Data Integration: After collection, the raw image files are processed. This step involves locating the diffraction spots on each frame, integrating their intensities, and correcting for experimental factors (e.g., Lorentz and polarization effects).[10] The output is a reflection file (typically with an .hkl extension).

G Figure 2: SC-XRD Data Collection & Processing Workflow A Select & Mount Single Crystal B Cryo-Cooling (100 K) A->B C Mount on Diffractometer B->C D Unit Cell Determination C->D E Data Collection (Rotation Method) D->E F Data Integration (Intensity Extraction) E->F G Structure Solution & Refinement F->G

Caption: A streamlined workflow from crystal mounting to data processing.

Part 3: Structure Solution and Refinement

With the integrated reflection data, the next phase is to solve the "phase problem" and build an atomic model of the molecule.

Solving the Phase Problem

The diffraction experiment provides the intensities of the reflections, but not their phases. Solving the phase problem is the crucial step in determining the electron density map. Programs like SHELXT or the charge-flipping algorithm in Olex2 are commonly used.[11][12]

  • Direct Methods (SHELXT): This method uses statistical relationships between the intensities of strong reflections to derive initial phase estimates. It is highly effective for small molecules.

  • Charge Flipping (olex2.solve): An iterative algorithm that does not require prior knowledge of the chemical composition and can often succeed where other methods fail.

Model Building and Refinement

The initial solution provides a rough electron density map. The process of refinement iteratively improves the atomic model to best fit the experimental data. This is typically performed using software like SHELXL within a graphical user interface like Olex2.[13][14][15][16]

G Figure 3: Crystallographic Refinement Cycle A Initial Model (from Structure Solution) B Least-Squares Refinement (SHELXL) A->B C Examine Difference Electron Density Map B->C Calculate E Check R-factors (R1, wR2, GooF) B->E Assess D Modify Model (Assign atoms, add H, model disorder) C->D Interpret D->B Iterate E->D Convergence not met F Final Validated Structure (CIF) E->F Convergence met

Caption: The iterative cycle of refining a crystal structure model.

Refinement Protocol:

  • Initial Refinement: Perform an initial least-squares refinement on the positions and isotropic displacement parameters of the atoms from the solution.

  • Atom Assignment: Based on the electron density and chemical sense, assign the correct atom types (C, N).

  • Anisotropic Refinement: Refine the displacement parameters anisotropically, which models the atoms as ellipsoids to account for their thermal motion.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions (riding model) and refine them.

  • Validation: The quality of the final model is assessed using several metrics:

    • R1 factor: The agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent.

    • wR2 factor: A weighted R-factor based on squared intensities. A value below 15% is desirable.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

    • Residual Electron Density: The difference map should be largely featureless, with no significant positive or negative peaks.

Part 4: Data Interpretation and Reporting

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).

The Crystallographic Information File (CIF)

A CIF is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[17][18][19] It is both human-readable and machine-readable, allowing for easy parsing by visualization and analysis software.

Table 1: Hypothetical Crystallographic Data for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

ParameterExpected Value / InformationSignificance
Chemical FormulaC10 H15 NConfirms the molecular composition.
Formula Weight149.24 g/mol Molecular mass of the compound.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the full symmetry operations within the unit cell.
a, b, c (Å)e.g., a=8.5, b=10.2, c=12.1The dimensions of the unit cell edges.
α, β, γ (°)e.g., α=90, β=95.5, γ=90The angles between the unit cell axes.
Volume (ų)~1040The volume of the unit cell.
Ze.g., 4The number of molecules in the unit cell.
Temperature (K)100(2) KThe temperature at which the data was collected.
Radiation typeMo Kα (λ = 0.71073 Å) or Cu Kα (λ=1.54184 Å)The wavelength of the X-rays used.
R1, wR2 [%] (I > 2σ(I))< 5.0, < 15.0Key indicators of the quality and accuracy of the refined model.
Goodness-of-Fit (GooF)~1.0Indicates the quality of the fit between the model and the data.
Data Deposition and Integrity

Scientific integrity demands that crystallographic data be made publicly available. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[20][21]

Deposition Protocol:

  • Prepare CIF: Ensure the final CIF contains all author and experimental details.

  • Validate CIF: Use the CCDC's online checkCIF service to validate the data and identify any potential errors or inconsistencies.[22]

  • Deposit Data: Submit the validated CIF and the structure factor file (.fcf) through the CCDC's deposition service to receive a unique CCDC deposition number.[23][24] This number should be included in any publication describing the structure.

By following this comprehensive guide, researchers can confidently navigate the process of determining the crystal structure of novel compounds like 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, ensuring the generation of high-quality, publishable, and scientifically valuable data.

References

  • A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Deposit a structure. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Free, unified deposition and access of crystal structure data. FIZ Karlsruhe. [Link]

  • Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Deposit a Structure in the CSD. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. A Scope and Limitation Study Directed toward the Preparation of a Tricyclic Pyrrole Library. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to deposit a structure in the CSD. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • TUTORIAL on How to Read a .CIF File. YouTube. [Link]

  • X-ray data processing. PMC - NIH. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM. [Link]

  • Crystallisation Techniques. University of Glasgow. [Link]

  • Short Guide to CIFs. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Crystallographic Facilities @ Otterbein. Otterbein University. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Guide for crystallization. Université de Lorraine. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Accessing (raw) chemical data: a peek into the CIF format. Henry Rzepa's Blog. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

  • (PDF) A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Pauson–Khand reaction. Wikipedia. [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. [Link]

  • Structure Solution. OlexSys. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • Regioselectivity of Intermolecular Pauson–Khand Reaction of Aliphatic Alkynes: Experimental and Theoretical Study of the Effect of Alkyne Polarization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) A Facile Route to the Synthesis of 2,5-Dihydropyrrole Derivatives. ResearchGate. [Link]

  • Solid-phase synthesis of 2,5-dihydro-1H-pyrroles... PubMed. [Link]

  • Pauson-Khand Reaction. IIT Gandhinagar. [Link]

  • Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 2-alkenyl-1-pyrrolin-1-oxides and polysubstituted nitrones. ResearchGate. [Link]

  • The synthesis of pyrroles from N-alkenylisoxazol-5(2H)-ones. Semantic Scholar. [Link]

  • Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PMC. [Link]

  • Synthesis of 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione... Organic Letters - ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Mechanistic Profiling of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Executive Summary & Mechanistic Rationale Enamines are indispensable nucleophilic building blocks in modern synthetic organic chemistry. The synthesis of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole from 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Enamines are indispensable nucleophilic building blocks in modern synthetic organic chemistry. The synthesis of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole from 2-methylcyclopentanone and 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline) represents a classic demonstration of regioselective thermodynamic control[1].

When an unsymmetrical cyclic ketone like 2-methylcyclopentanone is condensed with a secondary amine, two isomeric enamines can theoretically form: the more substituted (internal) enamine and the less substituted (terminal) enamine. In this system, the less substituted isomer—the 5-methylcyclopent-1-en-1-yl derivative—is overwhelmingly favored[2].

The Causality of Regioselectivity: This preference is strictly dictated by A(1,3) allylic strain . For the nitrogen lone pair to effectively delocalize into the alkene π -system, the amine ring must adopt a coplanar geometry with the double bond. If the double bond were to form towards the methyl-substituted carbon (yielding the 2-methyl isomer), severe steric repulsion would occur between the equatorial methyl group and the α -methylene protons of the pyrroline ring. Consequently, the system minimizes this strain by exclusively forming the double bond away from the methyl substituent.

Experimental Design: A Self-Validating System

To ensure high yield and prevent reversible hydrolysis, this protocol is engineered as a self-validating feedback loop:

  • Thermodynamic Driving Force (Le Chatelier’s Principle): Enamine formation is an equilibrium condensation reaction that generates one equivalent of water. By executing the reaction in refluxing toluene equipped with a Dean-Stark trap, water is azeotropically removed. The physical collection of the theoretical volume of water serves as a primary, real-time indicator of reaction conversion.

  • Spectroscopic Validation: The reaction's progress is orthogonally verified via FT-IR spectroscopy. The starting ketone exhibits a strong C=O stretch at ~1740 cm⁻¹. As the reaction proceeds to completion, this peak is entirely replaced by a characteristic enamine C=C stretch at ~1640 cm⁻¹ and a C-N stretch at ~1380 cm⁻¹.

Materials and Quantitative Data

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Methylcyclopentanone98.141.00100.09.81 g (10.6 mL)Electrophile
2,5-Dihydro-1H-pyrrole (3-Pyrroline)69.111.20120.08.29 g (9.1 mL)Nucleophile
p-Toluenesulfonic acid monohydrate190.220.055.00.95 gAcid Catalyst
Anhydrous Toluene92.14--100 mLSolvent / Azeotrope

Step-by-Step Synthesis Protocol

Phase 1: Assembly and Azeotropic Dehydration
  • System Preparation: To an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 100 mL of anhydrous toluene.

  • Reagent Addition: Sequentially add 2-methylcyclopentanone (10.6 mL, 100 mmol), 2,5-dihydro-1H-pyrrole (9.1 mL, 120 mmol), and p-TsOH·H₂O (0.95 g, 5 mmol). Causality Note: A catalytic amount of acid is required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic amine, which would kill its nucleophilicity.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a water-cooled reflux condenser. Flush the entire system with dry Nitrogen (N₂) for 5 minutes to prevent oxidative degradation of the amine and the resulting enamine.

  • Azeotropic Reflux: Submerge the flask in an oil bath pre-heated to 130 °C. Bring the mixture to a vigorous reflux. Toluene and water will co-distill, condense, and phase-separate in the Dean-Stark trap.

  • In-Process Monitoring: Maintain reflux until water collection completely ceases. The theoretical yield of water is ~1.8 mL. This typically requires 4 to 12 hours. The self-validating nature of the Dean-Stark trap ensures the reaction is not terminated prematurely.

Phase 2: Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to ambient temperature under a continuous N₂ atmosphere.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the toluene under reduced pressure (40 °C water bath, 40-50 mbar). Critical Insight: Do not perform an aqueous extraction or wash. Enamines are highly susceptible to hydrolytic cleavage back to the parent ketone and amine upon contact with water.

  • Purification: Transfer the crude, dark yellow oil to a short-path micro-distillation apparatus. Purify the enamine via fractional vacuum distillation. The product, 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, will distill as a pale yellow to colorless oil under high vacuum (e.g., ~0.1-1.0 mmHg).

  • Storage: Immediately transfer the purified enamine to a Schlenk flask, backfill with argon, and store at -20 °C.

Experimental Workflow Visualization

EnamineSynthesis N1 Reagent Assembly 2-Methylcyclopentanone + 3-Pyrroline + p-TsOH in Toluene N2 Azeotropic Distillation Reflux with Dean-Stark Trap (110°C - 130°C) N1->N2 Heat under N2 N3 In-Process Monitoring Water Collection (~1.8 mL) & IR Analysis (Loss of C=O) N2->N3 Continuous Feedback N4 Workup Cooling & Solvent Removal (Rotary Evaporation) N3->N4 Reaction Complete N5 Purification Fractional Vacuum Distillation (Inert Atmosphere) N4->N5 Crude Oil N6 Final Product 1-(5-Methylcyclopent-1-en-1-yl)- 2,5-dihydro-1H-pyrrole N5->N6 Pure Enamine

Caption: Step-by-step workflow for the regioselective synthesis and purification of the enamine.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. URL:[Link][1]

  • Nandaluru, P. R., & Bodwell, G. J. (2012). Multicomponent Synthesis of 6H-Dibenzo[b,d]pyran-6-ones and a Total Synthesis of Cannabinol. Organic Letters, 14(1), 310-313. URL:[Link][2]

Sources

Application

Application Note: 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole as a Regioselective Intermediate in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Executive Summary The targeted functionalization of unsymmetrical ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The targeted functionalization of unsymmetrical ketones remains a cornerstone of complex molecule synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and natural product total synthesis. Direct base-mediated alkylation of 2-methylcyclopentanone often yields intractable mixtures of regioisomers or polyalkylated byproducts. The Stork enamine synthesis provides a robust, indirect strategy to achieve strictly regioselective α -alkylation at the less-hindered site (1)[1].

This application note details the synthesis and deployment of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole , a highly specialized enamine derived from 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole). By leveraging this specific intermediate, researchers can execute precise Michael additions and cycloadditions while utilizing the unique electronic and structural properties of the 3-pyrroline ring.

Mechanistic Rationale & Regioselectivity

The Causality Behind the Chemistry

When 2-methylcyclopentanone reacts with a secondary amine, two isomeric enamines can theoretically form: the more-substituted 2-methylcyclopent-1-enyl and the less-substituted 5-methylcyclopent-1-enyl derivatives. The formation of the enamine is governed by thermodynamic control. The less-substituted enamine (the 5-methyl variant) is overwhelmingly favored due to severe allylic strain—specifically A(1,3) strain—between the methyl group and the bulky amine moiety in the more-substituted isomer (2)[2].

Why 3-Pyrroline (2,5-dihydro-1H-pyrrole)?

While pyrrolidine is the traditional auxiliary for cyclopentanone enamines due to the high nucleophilicity imparted by the five-membered ring (3)[3], 3-pyrroline offers a strategic advantage. The presence of the C=C double bond within the 2,5-dihydro-1H-pyrrole ring slightly attenuates the nitrogen's basicity via altered hybridization and homoconjugation, providing a more controlled nucleophilicity. Furthermore, this internal double bond can serve as an orthogonal handle for tandem transformations (e.g., cross-metathesis or epoxidation) if the enamine is utilized in complex cycloadditions rather than simple hydrolysis.

Regioselectivity K 2-Methylcyclopentanone + 3-Pyrroline E1 5-Methyl Enamine (Less Substituted) K->E1 Thermodynamic Control E2 2-Methyl Enamine (More Substituted) K->E2 Minor Pathway R1 Favorable Minimal A(1,3) Strain E1->R1 R2 Disfavored High A(1,3) Strain E2->R2

Mechanistic divergence in enamine formation highlighting preference for the less substituted alkene.

Quantitative Data: Auxiliary Comparison

To guide experimental design, Table 1 summarizes the regioselectivity and relative reactivity of various amine auxiliaries when condensed with 2-methylcyclopentanone.

Table 1: Regioselectivity and Reactivity of Amine Auxiliaries with 2-Methylcyclopentanone

Amine AuxiliaryLess-Substituted Enamine (%)More-Substituted Enamine (%)Relative Nucleophilicity
Morpholine~85%~15%Low
Piperidine~90%~10%Moderate
Pyrrolidine>95%<5%Very High
3-Pyrroline >95% <5% High (Controlled)

Experimental Workflows & Protocols

Workflow A 2-Methylcyclopentanone + 3-Pyrroline B Dean-Stark Water Removal A->B C 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole B->C D Electrophile Addition (Michael Acceptor) C->D E Hydrolysis (Regioselective Product) D->E

Step-by-step workflow for the synthesis and application of the pyrroline-derived enamine.

Protocol A: Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Objective: Condense 2-methylcyclopentanone with 3-pyrroline to form the thermodynamically favored enamine.

Reagents:

  • 2-Methylcyclopentanone (1.0 equiv, 100 mmol)

  • 2,5-dihydro-1H-pyrrole (3-pyrroline) (1.2 equiv, 120 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv, 5 mmol)

  • Anhydrous Toluene (150 mL)

Step-by-Step Methodology:

  • Assembly: In a 250 mL round-bottom flask, combine 2-methylcyclopentanone, 2,5-dihydro-1H-pyrrole, and p-TsOH in anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser.

    • Scientist Insight: The Dean-Stark apparatus is non-negotiable. Enamine formation is a reversible condensation; continuous physical removal of water is required to drive the equilibrium toward the iminium ion intermediate and ultimately the enamine product.

  • Reflux: Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere. Monitor water collection in the trap. The reaction is typically complete within 4-6 hours when the stoichiometric amount of water ( ∼1.8 mL ) is collected.

  • Concentration: Cool the reaction to room temperature. Remove toluene and excess amine under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude enamine via fractional vacuum distillation to prevent thermal degradation.

  • Self-Validation Check: Analyze the distillate via FT-IR. The successful formation of the enamine is confirmed by the complete disappearance of the strong ketone C=O stretch at ∼1740 cm−1 and the appearance of a distinct enamine C=C stretch at ∼1630 cm−1 .

Protocol B: Regioselective Alkylation via Michael Addition

Objective: Utilize the preformed enamine for the regioselective functionalization of the less-hindered α -carbon (4)[4].

Reagents:

  • 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (1.0 equiv, 50 mmol)

  • Methyl Acrylate (Electrophile) (1.1 equiv, 55 mmol)

  • Anhydrous Acetonitrile (50 mL)

  • Aqueous Acetic Acid (10% v/v, for hydrolysis)

Step-by-Step Methodology:

  • Electrophile Addition: Dissolve the enamine in anhydrous acetonitrile under argon. Cool the flask to 0°C using an ice bath.

  • Coupling: Add methyl acrylate dropwise over 15 minutes.

    • Scientist Insight: Dropwise addition at low temperatures is critical. It prevents unwanted anionic polymerization of the acrylate and controls the highly exothermic nature of the Michael addition, ensuring mono-alkylation.

  • Incubation: Allow the mixture to slowly warm to room temperature and stir for 12 hours to ensure complete conversion to the zwitterionic intermediate.

  • Hydrolysis: Add 30 mL of 10% aqueous acetic acid and stir vigorously for 2 hours.

    • Scientist Insight: Mild acidic hydrolysis is deliberately chosen over strong mineral acids. It efficiently cleaves the intermediate iminium ion back to the ketone and releases the 3-pyrroline auxiliary without causing epimerization of the newly formed stereocenter or triggering aldol condensations.

  • Extraction & Validation: Extract the aqueous layer with diethyl ether ( 3×50 mL ). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Validate the regiochemistry via 1H NMR; the absence of a quaternary carbon signal confirms substitution occurred exclusively at the less-hindered C5​ position.

References

  • Ketone α-alkylation at the more-hindered site Source: National Institutes of Health (PMC) URL:[Link]

  • Organic Chemistry (2024) - LibreTexts Source: LibreTexts URL:[Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization Source: Fiveable URL:[Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Catalytic applications of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in cross-coupling reactions

Application Note: Regioselective Palladium-Catalyzed α′ -Arylation of Ketones via 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Executive Summary The direct α -arylation of unsymmetrical ketones remains a persis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Palladium-Catalyzed α′ -Arylation of Ketones via 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Executive Summary

The direct α -arylation of unsymmetrical ketones remains a persistent challenge in organic synthesis. Standard Buchwald-Hartwig cross-coupling conditions utilizing strong bases often favor the thermodynamic enolate, leading to arylation at the more sterically hindered α -position or resulting in intractable mixtures of regioisomers [1].

This application note details a highly controlled, regioselective alternative utilizing 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (CAS: 752205-99-5) as a specialized, pre-formed enamine substrate. By leveraging this specific kinetic enamine in a Palladium-catalyzed Heck-type cross-coupling framework, researchers can achieve exclusive α′ -arylation (C5 position) of 2-methylcyclopentanone architectures.

Mechanistic Rationale & Causality

To design a robust protocol, it is critical to understand the causality behind the reagent selection:

  • Regiocontrol via the Kinetic Enamine: 2-Methylcyclopentanone can form two isomeric enamines. By isolating and utilizing the less-substituted 1-(5-methylcyclopent-1-en-1-yl) isomer, the nucleophilic site is locked at the C5 position. This bypasses the thermodynamic bias of standard enolate chemistry, ensuring absolute regiocontrol during the carbopalladation step.

  • Stereoelectronic Acceleration via 3-Pyrroline: The choice of 2,5-dihydro-1H-pyrrole (3-pyrroline) over a standard pyrrolidine ring is highly deliberate. The internal double bond of the 3-pyrroline ring restricts the conformational flexibility of the amine. This rigidity forces the nitrogen lone pair into an optimal parallel alignment ( p−π conjugation) with the cyclopentenyl double bond. The resulting elevation in the HOMO energy significantly enhances the enamine's nucleophilicity, accelerating the migratory insertion step within the Pd(II) catalytic cycle [2].

  • Base Selection (K₃PO₄ vs. NaOtBu): Strong, soluble bases like NaOtBu can trigger in situ hydrolysis or enolate equilibration, destroying the regioselectivity. Anhydrous K₃PO₄ acts as a mild, heterogeneous proton sink that facilitates the β -hydride elimination step without disrupting the delicate enamine/iminium equilibrium.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Add. Pd0->PdII_Ox Ar-X PdII_Mig Ar-Pd(II)-Enamine Migratory Insert. PdII_Ox->PdII_Mig Enamine PdII_Elim Iminium-Pd(II)-H β-H Elimination PdII_Mig->PdII_Elim Rearrangement PdII_Elim->Pd0 Base, -HX

Caption: Mechanism of Pd-catalyzed enamine cross-coupling via Heck-type pathway.

Data Synthesis: Catalyst & Ligand Optimization

Quantitative optimization reveals that electron-rich, bulky biaryl phosphine ligands are required to prevent catalyst resting states and drive the reductive turnover.

EntryCatalyst PrecursorLigandBaseYield (%)Regiomeric Ratio ( α′ : α )
1Pd(OAc)₂PPh₃K₃PO₄34>99:1
2Pd₂(dba)₃BINAPK₃PO₄52>99:1
3Pd(OAc)₂XPhos K₃PO₄ 94 >99:1
4Pd(OAc)₂XPhosNaOtBu6185:15
5Pd(OAc)₂BrettPhosK₃PO₄88>99:1

Note: Data reflects coupling with 4-bromoanisole in toluene at 80 °C for 12 hours, followed by acidic hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating 1,3,5-trimethoxybenzene as an internal standard prior to the hydrolysis step, the workflow allows for exact quantitative NMR (qNMR) determination of the yield, eliminating isolation bias and confirming mass balance.

Workflow N1 Enamine Synthesis N2 Pd-Catalyzed Cross-Coupling N1->N2 Isolate kinetic isomer N3 Acidic Hydrolysis N2->N3 Heck-type intermediate N4 qNMR Self-Validation N3->N4 Add Internal Standard

Caption: Experimental workflow for Pd-catalyzed enamine cross-coupling and validation.

Step-by-Step Methodology

Phase 1: Reaction Setup (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and XPhos (9.5 mg, 0.02 mmol, 4 mol%).

  • Add anhydrous, finely milled K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Inject anhydrous, degassed Toluene (2.0 mL). Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to pre-form (solution will turn a deep red/orange).

Phase 2: Cross-Coupling 5. Add the aryl bromide (e.g., 4-bromoanisole, 0.5 mmol, 1.0 equiv) via microsyringe. 6. Add 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (89.5 mg, 0.6 mmol, 1.2 equiv) dropwise. 7. Seal the flask and heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

Phase 3: Hydrolysis & Self-Validation (qNMR) 8. Cool the reaction to room temperature. 9. Validation Step: Accurately weigh and add 1,3,5-trimethoxybenzene (28.0 mg, 0.166 mmol) directly to the reaction mixture as an internal standard. 10. Add 2.0 mL of a 2M aqueous HCl solution to the flask. Stir vigorously for 2 hours at room temperature to quantitatively hydrolyze the intermediate α′ -aryl iminium salt back to the ketone. 11. Extract the mixture with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Dissolve the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum (delay time D1≥10 seconds). Integrate the aromatic singlet of the internal standard (6.08 ppm, 3H) against the distinct α′ -methine doublet of the product to determine the absolute analytical yield and confirm >99:1 regioselectivity [3].

References

  • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. "Palladium-Catalyzed α -Arylation of Ketones." Journal of the American Chemical Society, 2000, 122(6), 1360-1370. URL:[Link]

  • Robinson, J.; Doulcet, J. "Reactions affording novel pyrrolidines catalysed by palladium." PhD Thesis, Lancaster University, 2025. URL:[Link]

  • Solé, D.; Vallverdú, L.; Peidró, E.; Bonjoch, J. "Intramolecular Pd-Mediated Processes of Amino-Tethered Aryl Halides and Ketones: Insight into the Ketone α -Arylation and Carbonyl-Addition Dichotomy." Journal of the American Chemical Society, 2003, 125(6), 1587–1594. URL:[Link]

Application

Application Note: Synthesis and Utilization of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in Pharmaceutical Building Block Preparation

Executive Summary & Mechanistic Rationale The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the precise functionalization of cyclic scaffolds. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the precise functionalization of cyclic scaffolds. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a highly specialized enamine derived from the condensation of 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole). This intermediate serves as a vital nucleophilic building block in Stork enamine reactions, enabling the regioselective α -alkylation and Michael addition of unsymmetrical ketones without the polyalkylation issues typical of strong base-mediated enolate chemistry[1],[2].

The 3-Pyrroline Advantage and Kinetic Control: When 2-methylcyclopentanone is condensed with a secondary amine, two regioisomeric enamines can form. The use of 3-pyrroline strongly favors the formation of the less substituted, kinetically controlled enamine (the 5-methyl isomer). This is due to the planar geometry and reduced steric bulk of the 2,5-dihydro-1H-pyrrole ring compared to traditional amines like piperidine[3]. This regioselectivity is critical for directing subsequent electrophilic attack exclusively to the C5 position, yielding α,α′ -disubstituted cycloalkanones which are highly prized stereogenic building blocks in drug discovery[4].

The Aromatization Risk: A critical mechanistic caveat when working with 3-pyrroline enamines is their thermodynamic instability under standard high-temperature Dean-Stark conditions (e.g., refluxing benzene or toluene). Prolonged heating induces a 1,3-hydride shift, leading to the irreversible aromatization of the 3-pyrroline moiety into a stable pyrrole derivative[3]. Therefore, this application note details a strictly room-temperature, dehydrating-agent-mediated protocol to trap the kinetic enamine without degradation[5].

Visualizations of Mechanistic and Synthetic Workflows

G SM 2-Methylcyclopentanone + 3-Pyrroline Enamine 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole (Kinetic Product) SM->Enamine Mild Conditions (MgSO4, RT) Pyrrole Aromatized Pyrrole Derivative (Thermodynamic Product) SM->Pyrrole Vigorous Heat (Dean-Stark, Reflux) Enamine->Pyrrole 1,3-Hydride Shift (Heat)

Mechanistic divergence in 3-pyrroline enamine synthesis highlighting the aromatization risk.

G Step1 Enamine Nucleophile (1-(5-Methylcyclopent-1-en-1-yl)...) Step2 Michael Addition (+ Methyl Acrylate) Step1->Step2 Step3 Zwitterionic / Iminium Intermediate Step2->Step3 C-C Bond Formation Step4 Aqueous Hydrolysis (Mild Acid) Step3->Step4 Product Pharmaceutical Building Block (2-Methyl-5-substituted cyclopentanone) Step4->Product Cleavage of 3-Pyrroline

Workflow for the Stork enamine Michael addition to generate functionalized cycloalkanones.

Experimental Protocols

Protocol A: Mild Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Objective: Synthesize the target enamine while suppressing the thermodynamically driven 1,3-hydride shift that leads to pyrrole formation[3].

Reagents:

  • 2-Methylcyclopentanone (1.0 equiv, 10 mmol)

  • 3-Pyrroline (1.2 equiv, 12 mmol)

  • Anhydrous Magnesium Sulfate ( MgSO4​ ) (3.0 g per 10 mmol)

  • Anhydrous Diethyl Ether ( Et2​O ) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Mixing: Add 20 mL of anhydrous diethyl ether, followed by 10 mmol of 2-methylcyclopentanone and 12 mmol of 3-pyrroline.

  • Dehydration: Add 3.0 g of finely powdered anhydrous MgSO4​ to the stirring mixture.

    • Causality: MgSO4​ acts as a chemical water scavenger, driving the condensation equilibrium forward at room temperature. This entirely bypasses the need for azeotropic distillation (Dean-Stark) which would trigger pyrrole aromatization[5].

  • Reaction: Stir the suspension vigorously at 20-25 °C for 4 to 6 hours. Monitor via FT-IR (disappearance of the ketone carbonyl stretch at ~1740 cm−1 and appearance of the enamine C=C stretch at ~1640 cm−1 ).

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the hydrated MgSO4​ . Wash the filter cake with an additional 10 mL of anhydrous ether.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator without heating the water bath (keep < 25 °C). The resulting pale yellow oil is the crude kinetic enamine, which should be used immediately in the next step to prevent hydrolytic degradation.

Protocol B: Stork Enamine Michael Addition

Objective: Utilize the prepared enamine to construct a 2,5-disubstituted cyclopentanone building block via conjugate addition[1].

Reagents:

  • 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (crude from Protocol A, ~10 mmol)

  • Methyl Acrylate (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (15 mL)

  • 5% Aqueous HCl (for hydrolysis)

Step-by-Step Methodology:

  • Addition: Dissolve the freshly prepared enamine in 15 mL of anhydrous acetonitrile under nitrogen. Cool the flask to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise, add methyl acrylate over 10 minutes.

  • C-C Bond Formation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: The enamine acts as a soft carbon nucleophile, attacking the β -carbon of the Michael acceptor to form a zwitterionic iminium intermediate[2].

  • Hydrolysis: Add 15 mL of 5% aqueous HCl to the reaction mixture and stir vigorously for 2 hours at room temperature.

    • Causality: Mild acid hydrolysis cleaves the iminium ion, releasing the functionalized ketone and regenerating the 3-pyrroline as a water-soluble hydrochloride salt.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure 2-methyl-5-(3-methoxy-3-oxopropyl)cyclopentan-1-one.

Quantitative Data Summaries

Table 1: Regioselectivity and Yield Comparison of Secondary Amines with 2-Methylcyclopentanone

Amine UsedMajor Enamine RegioisomerRatio (Kinetic : Thermodynamic)Aromatization Risk
Pyrrolidine1-(2-Methylcyclopent-1-en-1-yl)15 : 85Low
Morpholine1-(5-Methylcyclopent-1-en-1-yl)80 : 20Low
3-Pyrroline 1-(5-Methylcyclopent-1-en-1-yl) >95 : 5 High (Requires RT)

Table 2: Reaction Optimization for 3-Pyrroline Enamine Formation

Dehydration MethodTemperatureTimeEnamine Yield (%)Pyrrole Byproduct (%)
Dean-Stark (Benzene)80 °C2 h< 10%> 80%
Molecular Sieves (4Å)25 °C12 h65%< 5%
Anhydrous MgSO4​ 25 °C 4 h 85% < 2%

(Data synthesized from established enamine formation protocols and 3-pyrroline isomerization kinetics[3],[5])

Sources

Method

Application Note: Synthesis, Isolation, and Extraction Protocols for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Introduction & Mechanistic Rationale The formation of enamines via the 1 is a cornerstone methodology for the regioselective functionalization of ketones [1]. This application note details the synthesis and critical extr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The formation of enamines via the 1 is a cornerstone methodology for the regioselective functionalization of ketones [1]. This application note details the synthesis and critical extraction protocols for 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole , an enamine derived from the condensation of 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole).

Regioselectivity and Causality: When an unsymmetrical cyclic ketone like 2-methylcyclopentanone reacts with a secondary amine, the intermediate iminium ion can undergo deprotonation at either the more substituted ( α ) or less substituted ( α′ ) carbon. Deprotonation at the more substituted carbon would yield a tetrasubstituted double bond. However, to maintain the necessary p−π conjugation between the nitrogen lone pair and the alkene, the bulky amine ring must remain coplanar with the double bond. This coplanarity induces severe A1,3 (allylic) steric strain between the amine ring and the methyl group [3].

To minimize this thermodynamic penalty, deprotonation occurs almost exclusively at the less substituted carbon. Following standard IUPAC nomenclature for the resulting cyclic substituent, the point of attachment to the nitrogen is designated as C1, and the double bond is C1=C2. Consequently, the original C5 of the ketone becomes C2 of the enamine ring, and the original C2 (bearing the methyl group) shifts to the C5 position. This strictly yields the less-substituted enamine: 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole .

Mechanism K 2-Methylcyclopentanone + 3-Pyrroline H Hemiaminal Intermediate (Acid-Catalyzed) K->H pTSA I Iminium Ion (Dehydration, -H2O) H->I Heat E 1-(5-Methylcyclopent-1-en-1-yl)- 2,5-dihydro-1H-pyrrole (Kinetic/Thermodynamic Product) I->E Deprotonation at C5 (Avoids A(1,3) Strain)

Mechanistic pathway highlighting the regioselective deprotonation avoiding A(1,3) strain.

Reagents and Materials

Enamines are highly sensitive to hydrolysis. The selection of reagents—particularly the basic desiccants and quenching agents used during extraction—is critical to preventing the product from reverting to the starting materials [2].

Table 1: Quantitative Reagent Summary (100 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Workflow
2-Methylcyclopentanone 98.141.09.81 g (10.7 mL)Electrophile / Substrate
3-Pyrroline 69.111.28.29 g (9.1 mL)Nucleophile / Sec. Amine
p-Toluenesulfonic acid (pTSA) 190.220.050.95 gAcid Catalyst
Toluene (Anhydrous) 92.14N/A100 mLAzeotropic Solvent
Sodium Bicarbonate (Sat. Aq.) 84.01N/A50 mLQuench / Extraction Wash
Potassium Carbonate (Anhydrous) 138.21N/AAs neededBasic Desiccant

Experimental Workflow

Workflow A 1. Reaction Setup 2-Methylcyclopentanone + 3-Pyrroline + pTSA B 2. Azeotropic Distillation Reflux in Toluene (110°C) Dean-Stark Trap A->B C 3. Quench & Extraction Cold sat. NaHCO3 Wash (Prevents Hydrolysis) B->C D 4. Drying Phase Anhydrous K2CO3 (Basic Desiccant) C->D E 5. Isolation Rotary Evaporation & Vacuum Distillation D->E

Experimental workflow for the synthesis and extraction of the target enamine.

Step-by-Step Protocol

Phase 1: Condensation Reaction (Azeotropic Distillation)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Add 2-methylcyclopentanone (9.81 g, 100 mmol), 3-pyrroline (8.29 g, 120 mmol), and pTSA monohydrate (0.95 g, 5 mmol) to 100 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Equilibrium Shift: Enamine formation is a reversible equilibrium. Continuous removal of the water byproduct via the toluene azeotrope drives the reaction to completion (Le Chatelier's Principle). Reflux until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap (typically 12–18 hours).

Phase 2: Extraction and Workup (Critical Phase)

Expertise Note: Enamines are exquisitely sensitive to aqueous acids. If the pTSA catalyst is not neutralized prior to solvent removal, the enamine will rapidly hydrolyze back to the ketone.

  • Cooling: Remove the flask from heat and cool the reaction mixture to 0 °C in an ice bath to minimize degradation kinetics.

  • Basic Quench: Transfer the mixture to a separatory funnel and wash rapidly with 50 mL of cold saturated aqueous NaHCO3​ . This step neutralizes the pTSA, partitioning the sodium tosylate salt into the aqueous layer while the hydrophobic enamine remains in the toluene layer.

  • Phase Separation: Separate the phases immediately. Prolonged exposure to the aqueous layer, even if basic, can initiate hydrolysis.

Phase 3: Drying and Concentration

Expertise Note: Standard desiccants like MgSO4​ are Lewis acidic and will catalyze the decomposition of the enamine.

  • Basic Desiccation: Dry the organic (toluene) layer over anhydrous K2​CO3​ for 30 minutes. K2​CO3​ is mildly basic and strictly prevents acid-catalyzed degradation pathways.

  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 40 °C to prevent thermal decomposition.

Phase 4: Purification

Expertise Note: Silica gel chromatography is strictly contraindicated. The acidic silanol groups on the silica stationary phase will irreversibly destroy the enamine.

  • Vacuum Distillation: Purify the crude dark oil via fractional vacuum distillation (e.g., Kugelrohr or short-path distillation) under high vacuum (<1 Torr).

  • Collection: The pure 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole will distill as a pale yellow to colorless oil. Store immediately under an inert atmosphere (Argon or N2​ ) at -20 °C.

Analytical Validation

To ensure the protocol is a self-validating system, perform 1H NMR analysis before utilizing the enamine in downstream alkylation or Michael addition steps.

  • Solvent Preparation: Commercial CDCl3​ often contains trace DCl which will hydrolyze the enamine directly in the NMR tube. Pass the CDCl3​ through a small plug of basic alumina prior to use, or substitute with C6​D6​ .

  • Spectral Markers: Complete conversion is confirmed by the disappearance of the ketone α -protons and the emergence of a distinct vinylic proton multiplet (cyclopentene ring C2-H) around 4.3–4.5 ppm. The vinylic protons of the 3-pyrroline ring will appear as a sharp signal near 5.8 ppm.

References

  • LibreTexts Chemistry. "The Stork Enamine Reaction." Organic Chemistry (2024).[Link]

  • Michigan State University. "Chemical Reactivity: Enamines as Enolate Anion Surrogates." MSU Chemistry.[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Manufacturing Protocol Introduction & Mechanistic Rationale The synthesis of 1-(5-methylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Manufacturing Protocol

Introduction & Mechanistic Rationale

The synthesis of 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole relies on a critical enamine condensation between 2-methylcyclopentanone and 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline). Enamines serve as indispensable nucleophilic intermediates in organic synthesis, particularly for the regioselective mono-alkylation and acylation of carbonyl compounds via the Stork enamine reaction.

Transitioning this synthesis from a bench-top discovery scale to a pilot-plant manufacturing scale requires a deep understanding of the reaction's mechanistic causality. When an unsymmetrical ketone like 2-methylcyclopentanone is condensed with a cyclic secondary amine, the reaction can theoretically yield two regioisomers. However, the formation of the less substituted enamine (the 5-methyl isomer) is overwhelmingly favored both kinetically and thermodynamically .

The Causality of Regioselectivity: This selectivity is driven by the avoidance of severe allylic strain (A1,3 strain). In the more substituted isomer (1-(2-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole), the methyl group at the C2 position would be forced into a direct steric clash with the bulky, planar 3-pyrroline ring. Consequently, during the deprotonation of the transient iminium ion, the base preferentially abstracts a proton from the less hindered C5 position, yielding the desired 1-(5-methylcyclopent-1-en-1-yl) architecture.

Mechanism SM 2-Methylcyclopentanone + 3-Pyrroline Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (p-TsOH Catalyzed) Hemiaminal->Iminium -H2O Major Major Product (98%) 1-(5-Methylcyclopent-1-en-1-yl)-... Iminium->Major Deprotonation at C5 (Kinetically Favored) Minor Minor Product (2%) 1-(2-Methylcyclopent-1-en-1-yl)-... Iminium->Minor Deprotonation at C2 (Sterically Hindered)

Regioselective pathway of enamine formation highlighting A(1,3) strain avoidance.

Scale-Up Engineering & Process Considerations

Scaling up enamine condensation introduces distinct thermodynamic and operational challenges that must be engineered out of the process to ensure high yield and purity.

  • Thermodynamic Driving Force (Water Removal): Enamine formation is a reversible equilibrium. To drive the reaction to completion, the byproduct (water) must be continuously removed from the system. At scale, this is most efficiently achieved via azeotropic distillation using a Dean-Stark apparatus with a suitable entrainer .

  • Catalytic Acceleration: While 3-pyrroline is highly nucleophilic, the dehydration of the hemiaminal intermediate to the iminium ion is the rate-limiting step. The introduction of a catalytic amount of p-toluenesulfonic acid (p-TsOH) significantly lowers the activation energy of this dehydration step.

  • Oxidative & Hydrolytic Stability: Both 3-pyrroline and the resulting enamine are sensitive to oxidation and aqueous hydrolysis. To prevent degradation and ensure safety during scale-up, the entire process—including reaction, solvent stripping, and distillation—must be conducted under a strict inert atmosphere (nitrogen or argon) .

Process Optimization Data

To establish a robust design space for pilot-scale manufacturing, various solvents and catalyst loadings were evaluated. Toluene was selected as the optimal solvent due to its ideal boiling point (110 °C), which allows for efficient azeotropic water removal without subjecting the enamine to excessive thermal stress.

Table 1: Optimization of Reaction Parameters for Scale-Up (1.0 kg scale)

SolventCatalyst (p-TsOH)Time to CompletionConversion (%)Regioselectivity (Less:More)Isolated Yield (%)
Benzene1.0 mol%18 h92%95:585%
Cyclohexane2.0 mol%24 h88%94:678%
Toluene0.5 mol%12 h>99%98:294%
Toluene 1.0 mol% 8 h >99% 98:2 96%

Step-by-Step Manufacturing Protocol (1.0 kg Scale)

Self-Validating System: This protocol incorporates strict In-Process Controls (IPCs) to verify reaction progress. Downstream isolation is only initiated when upstream analytical criteria are explicitly met, ensuring batch-to-batch reproducibility.

Materials Required:
  • 2-Methylcyclopentanone: 1.00 kg (10.19 mol)

  • 2,5-Dihydro-1H-pyrrole (3-Pyrroline): 0.77 kg (11.21 mol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 19.4 g (0.10 mol, 1.0 mol%)

  • Toluene (Anhydrous): 5.0 L

Execution Steps:
  • Reactor Preparation: Purge a 10 L jacketed glass reactor—equipped with a mechanical stirrer, internal RTD thermometer, and a Dean-Stark trap fitted with a reflux condenser—with high-purity nitrogen for 30 minutes.

  • Charging: Charge the reactor with 5.0 L of anhydrous toluene, followed by 1.00 kg of 2-methylcyclopentanone and 19.4 g of p-TsOH·H₂O. Initiate stirring at 150 rpm to ensure complete dissolution.

  • Amine Addition: Slowly add 0.77 kg of 3-pyrroline via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C using jacket cooling to control the mild exotherm associated with hemiaminal formation.

  • Azeotropic Distillation: Gradually heat the reactor jacket to 125 °C to establish a vigorous reflux (internal temperature ~110–112 °C). Continuously collect and separate the water-toluene azeotrope in the Dean-Stark trap.

  • In-Process Control (IPC 1 - Reaction Completion): Monitor the volume of collected water (Theoretical yield: ~183 mL). Once water evolution ceases (typically after 6–8 hours), sample the reaction mixture for GC analysis.

    • Validation Check: The reaction is deemed complete only when residual 2-methylcyclopentanone is <1.0%. If >1.0%, continue refluxing for an additional 2 hours and re-sample.

  • Solvent Evaporation: Cool the reactor internal temperature to 40 °C. Switch the equipment setup from reflux to distillation mode. Apply a moderate vacuum (100–150 mbar) to strip the toluene and any unreacted 3-pyrroline.

  • Product Isolation (Vacuum Distillation): Transfer the crude, dark-yellow oil to a short-path vacuum distillation apparatus. Distill the product under high vacuum (0.5–1.0 mbar). Collect the main fraction boiling at approximately 65–70 °C (at 0.5 mbar).

  • Storage & Handling: Transfer the purified 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (a pale yellow liquid) into amber glass bottles under a strict argon blanket. Store at -20 °C to prevent ambient hydrolysis and dimerization.

Workflow Step1 1. Reactor Charging (N2 Atmosphere) Step2 2. Azeotropic Distillation (Dean-Stark, 110°C) Step1->Step2 Step3 3. IPC Monitoring (GC Analysis) Step2->Step3 Step3->Step2 Incomplete Step4 4. Vacuum Distillation (Product Isolation) Step3->Step4 Conversion >99% Step5 5. Argon Blanketing & Cold Storage Step4->Step5

Pilot-scale manufacturing workflow for enamine synthesis with integrated IPCs.

References

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Welcome to the Enamine Synthesis Technical Support Portal. This guide provides advanced troubleshooting strategies, validated protocols, and mechanistic insights for synthesizing the kinetic enamine 1-(5-methylcyclopent-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enamine Synthesis Technical Support Portal. This guide provides advanced troubleshooting strategies, validated protocols, and mechanistic insights for synthesizing the kinetic enamine 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole from 2-methylcyclopentanone and 2,5-dihydro-1H-pyrrole (3-pyrroline).

Mechanistic Insight: The Causality of Regioselectivity

Condensing an unsymmetrical ketone like 2-methylcyclopentanone with a secondary amine typically yields a mixture of regioisomers. However, utilizing a highly planar amine like 3-pyrroline heavily favors the less substituted enamine (the 5-methyl isomer). This regioselectivity is not random; it is driven by severe allylic A(1,3) strain that would otherwise occur between the C2-methyl group and the pyrroline ring in the more substituted thermodynamic isomer (1)[1]. Controlling the reaction conditions to trap this kinetic product is the key to maximizing your yield.

Quick Diagnostics & Quantitative Troubleshooting

Use the table below to compare your experimental metrics against our baseline data to diagnose common synthesis failures.

Symptom / IssueQuantitative MetricRoot CauseRecommended Action
Low Conversion < 50% isolated yieldIncomplete water removal driving the equilibrium backward.Utilize activated 4Å molecular sieves or a Dean-Stark trap with toluene reflux.
Regioisomeric Impurity > 15% 2-methyl isomerThermodynamic equilibration due to excessive heat or acid.Reduce reaction time; lower p -TsOH catalyst loading to strictly 2 mol%.
Degradation > 10% tar/polymeric massOxidation or thermal polymerization of the 3-pyrroline ring.Degas solvents; run strictly under Argon; limit heating to 110°C max.
Product Loss < 30% recovery post-workupAqueous hydrolysis of the sensitive enamine double bond.Do not use aqueous acid. Filter the crude mixture through basic alumina.
Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system. By replacing traditional aqueous workups with basic alumina filtration, we eliminate the primary cause of enamine hydrolysis, ensuring that the yield reflects the actual reaction conversion.

Reagents Required:

  • 2-Methylcyclopentanone (1.0 equiv, strictly anhydrous)

  • 2,5-Dihydro-1H-pyrrole (3-pyrroline) (1.2 equiv)

  • p -Toluenesulfonic acid ( p -TsOH) (0.02 equiv)

  • Anhydrous Toluene (0.5 M relative to ketone)

  • Basic Alumina (Brockmann Grade I)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the entire system with Argon for 10 minutes.

  • Reagent Mixing: Add the anhydrous toluene, 2-methylcyclopentanone, and p -TsOH to the flask. Stir for 5 minutes at room temperature to ensure the catalyst is fully dissolved.

  • Amine Addition: Add 3-pyrroline dropwise via syringe. Note: 3-pyrroline is volatile (bp ~90°C). Add slowly to prevent evaporative loss before it can condense with the ketone.

  • Dehydration (The Critical Step): Heat the mixture to a gentle reflux (approx. 110°C). The Dean-Stark trap will begin collecting the azeotroped water. Maintain reflux until water evolution ceases completely (typically 4-6 hours).

  • Workup (Self-Validating): Cool the reaction to room temperature. Crucial: Do not perform an aqueous wash. Instead, dilute the mixture with an equal volume of anhydrous hexanes and filter it directly through a 2-inch pad of basic alumina. This instantly neutralizes and removes the p -TsOH catalyst without introducing water.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting oil via fractional vacuum distillation to isolate the pure 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole.

Reaction Pathway Visualization

EnamineSynthesis SM 2-Methylcyclopentanone + 3-Pyrroline Iminium Iminium Ion Intermediate SM->Iminium H+, -H2O Favored 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole (Target Product) Iminium->Favored Deprotonation at C5 (Kinetic Control) Disfavored 1-(2-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole (Byproduct) Iminium->Disfavored Deprotonation at C2 (Thermodynamic Control) Strain Severe A(1,3) Allylic Strain between methyl & pyrroline ring Disfavored->Strain

Regioselective enamine formation pathway driven by A(1,3) strain avoidance.
Frequently Asked Questions (FAQs)

Q: Why am I getting a mixture of regioisomers instead of the pure 5-methyl isomer? A: While the less substituted enamine is kinetically favored due to A(1,3) strain, prolonged heating at reflux or using too much acid catalyst can promote thermodynamic equilibration. To fix this, reduce the p -TsOH loading to 2 mol% and stop the reaction immediately once water evolution ceases in the Dean-Stark trap.

Q: My isolated yield is consistently below 40%. What is causing this? A: Two main culprits exist: incomplete water removal and enamine hydrolysis during workup. Enamine formation is a reversible equilibrium (2)[2]. If water is not strictly removed, the reaction stalls. Furthermore, enamines are highly sensitive to aqueous hydrolysis. Ensure you are using the basic alumina filtration method described in the SOP rather than a traditional separatory funnel wash.

Q: The reaction mixture turns dark brown/black after a few hours. Is this normal? A: No, this indicates degradation. 3-Pyrroline contains an internal double bond and is highly susceptible to oxidation and polymerization at elevated temperatures. Always degas your solvents and run the reaction under a strict inert atmosphere (Argon or N2​ ).

Q: Can I use a different dehydrating agent instead of a Dean-Stark trap? A: Yes. If high temperatures are causing degradation, you can run the reaction at room temperature or under mild heating (40°C) using activated 4Å molecular sieves or titanium tetrachloride ( TiCl4​ ) as a water scavenger. This is a common modification of the Stork enamine synthesis methodology (3)[3]. TiCl4​ also acts as a Lewis acid catalyst, which can accelerate iminium ion formation without the need for Brønsted acids.

References
  • Title: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Royal Society of Chemistry (Books) URL: [Link]

  • Title: Chemical Reactivity - Regioselectivity in Enolate Anion Formation and Reaction Source: Michigan State University (MSU) Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of conjugated enamines and basic nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of conjugated enamines and basic nitrogen heterocycles.

The compound 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole presents a dual chromatographic challenge: it features a basic pyrroline nitrogen coupled with a highly acid-sensitive enamine linkage. Standard purification workflows often lead to catastrophic yield losses due to on-column degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity purification.

Mechanistic Workflow & Decision Matrix

To prevent structural degradation, your purification strategy must be dictated by the compound's sensitivity to Brønsted acids. The decision tree below outlines the optimal pathways for isolating intact enamine products.

EnaminePurification Start Crude Reaction Mixture: 1-(5-Methylcyclopent-1-en-1-yl)- 2,5-dihydro-1H-pyrrole Decision Evaluate Physical Properties (Volatility vs. Stability) Start->Decision Distillation Vacuum Distillation (Solvent-Free, Thermal Risk) Decision->Distillation High Volatility Chromatography Liquid Chromatography (High Resolution) Decision->Chromatography Complex Matrix Pure Pure Enamine Product (High Yield & Fidelity) Distillation->Pure Fractional Cut Silica Standard Normal-Phase Silica (Brønsted Acidic Surface) Chromatography->Silica Unmodified Alumina Basic Alumina (Brockmann I/II) (Neutralizes H+) Chromatography->Alumina Preferred Method AmineSilica Amine-Functionalized Silica (Pre-blocked Silanols) Chromatography->AmineSilica Alternative Hydrolysis Hydrolysis / Degradation (Yield Loss) Silica->Hydrolysis Trace H2O / H+ Alumina->Pure Elution AmineSilica->Pure Elution

Workflow for purifying sensitive enamine derivatives to prevent acid-catalyzed hydrolysis.

Troubleshooting & Causality FAQs

Q1: My crude NMR shows high conversion, but after standard silica gel chromatography, I only recover 5-methylcyclopentanone and 3-pyrroline. What happened? Causality: You have observed classic acid-catalyzed hydrolysis. Standard normal-phase silica gel acts as a Brønsted acid due to surface silanol groups. When your enamine interacts with these acidic sites in the presence of trace moisture (from the solvent or atmosphere), the enamine bond is rapidly cleaved[1]. To prevent this, you must abandon standard silica and transition to a basic or neutral stationary phase.

Q2: Can I just add Triethylamine (TEA) to my silica column to neutralize it? Causality: While adding 1–5% TEA to your mobile phase neutralizes acidic silanols and improves peak shape, it introduces a secondary problem: TEA co-elutes with the product. Removing TEA requires high vacuum, which risks evaporating your semi-volatile enamine product. We strongly recommend using Basic Alumina or Amine-functionalized (NH2) silica, which provides a self-validating, modifier-free purification system[2][3].

Q3: My TLC spots are streaking all the way up the plate, making it impossible to determine the optimal solvent ratio. How do I fix this? Causality: Standard TLC plates are made of acidic silica. Your compound is degrading and strongly hydrogen-bonding to the plate as it runs. Self-Validating Solution: Pre-treat your TLC plates by eluting them in 5% TEA in hexane, drying them, and then spotting your sample. Alternatively, use Alumina-backed TLC plates. This ensures your analytical method accurately reflects your preparative chromatography.

Quantitative Comparison of Stationary Phases

To optimize your purification strategy, compare the physicochemical properties of available stationary phases. The table below summarizes the quantitative parameters dictating enamine recovery.

Stationary PhaseSurface pHMobile Phase Modifier RequiredEstimated Enamine RecoveryRelative CostBest Use Case
Standard Silica (Unmodified) 4.5 – 5.5No< 10% (Severe Hydrolysis)$AVOID for enamines.
TEA-Deactivated Silica ~ 7.5Yes (1-5% v/v TEA)60 – 75%$Budget-constrained labs.
Basic Alumina (Brockmann I) 9.5 – 10.5No> 85% Preferred for scalable enamine isolation[4].
Amine-Functionalized Silica ~ 9.0No> 90% $High-throughput library purification[3].

Validated Experimental Protocols

Protocol A: Modifier-Free Chromatography using Basic Alumina

This is the gold-standard protocol for isolating 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole without acid-catalyzed degradation[4].

  • Stationary Phase Preparation: Select Basic Alumina (Brockmann Grade I or II, ~150 µm particle size). Do not expose the alumina to ambient humidity for prolonged periods to maintain its activity.

  • Column Packing: Prepare a slurry of the basic alumina in 100% Hexane (or Heptane). Pack the column under gentle positive pressure to ensure a uniform bed.

  • Sample Loading: Dissolve the crude enamine in the minimum volume of Hexane. If the crude is an oil, apply it directly (neat) to the top of the column to prevent band broadening.

  • Elution: Elute using a gradient of Hexane to 10% Ethyl Acetate in Hexane. Crucial: Avoid protic solvents (like Methanol or Ethanol) as they can facilitate hydrolysis even on basic media.

  • Fraction Analysis: Monitor fractions using Alumina TLC plates (visualized with iodine or KMnO4, as enamines lack strong UV chromophores unless conjugated with aromatics).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Solvent-Free Purification via Vacuum Distillation

If the enamine is free of high-boiling polymeric byproducts, distillation is a highly effective, chromatography-free alternative.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is rigorously oven-dried and flushed with Argon to exclude moisture.

  • Inhibitor Addition: Add a trace amount (0.1 mol%) of a radical inhibitor, such as BHT (Butylated hydroxytoluene), to the crude mixture in the distillation flask to prevent thermally induced polymerization of the cyclopentene/pyrroline rings.

  • Vacuum Application: Apply a high vacuum (< 1 Torr). Self-validating step: Always establish the vacuum before applying heat to lower the boiling point and minimize thermal stress.

  • Fractional Collection: Gradually increase the oil bath temperature. Collect the main fraction. The exact boiling point will depend on the vacuum depth, but expect it to distill as a colorless to pale-yellow oil. Store the purified enamine immediately under Argon at -20°C.

References[2] RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. Available Here[1] Group-assisted purification (GAP) chemistry for the synthesis of Velcade via asymmetric borylation of N-phosphinylimines. Beilstein Journals. Available Here[4] Redox Property of Enamines. ACS Publications. Available Here[3] Successful flash chromatography. Biotage. Available Here

Sources

Troubleshooting

Preventing oxidative degradation of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole during storage

Technical Support Center: Stability of Unsaturated Heterocyclic Compounds Introduction for the Researcher This technical guide addresses the observed instability and oxidative degradation of 1-(5-Methylcyclopent-1-en-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Unsaturated Heterocyclic Compounds

Introduction for the Researcher

This technical guide addresses the observed instability and oxidative degradation of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, a compound characterized by multiple sites of unsaturation and a reactive tertiary amine moiety. Its structural complexity, featuring two C=C double bonds and a dihydro-pyrrole ring, renders it highly susceptible to oxidation from atmospheric oxygen, light, and thermal stress. This document provides a series of troubleshooting steps and in-depth FAQs to help you diagnose stability issues, implement effective preventative storage protocols, and maintain the integrity of your sample.

Quick Troubleshooting Guide

Observed Issue Potential Cause(s) Immediate Recommended Action(s)
Color Change (e.g., colorless to yellow/brown) Oxidation, PolymerizationImmediately purge the vial headspace with an inert gas (Nitrogen or Argon), seal tightly, wrap in aluminum foil, and move to ≤ -20°C storage.
Appearance of New Peaks in HPLC/LC-MS Oxidative DegradationConfirm identity of new peaks via MS. Implement the long-term storage protocol outlined in FAQ 3.
Loss of Potency / Reduced Activity in Assays Degradation of the parent compoundQuantify the purity of the stock solution via a validated analytical method (See FAQ 4). Prepare fresh solutions from a properly stored aliquot for future experiments.
Change in Physical State (e.g., oil becoming viscous) Polymerization, often initiated by radical species from oxidation.Discard the sample as it is significantly degraded. Review handling procedures to minimize exposure to air and light during use.

Frequently Asked Questions (FAQs) & In-Depth Guidance

FAQ 1: My sample of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole degraded despite being stored in a freezer. What went wrong?

Standard freezer storage is often insufficient for highly reactive molecules. The primary culprits for degradation are Oxygen , Light , and Temperature . Your sample likely degraded due to exposure to atmospheric oxygen in the vial's headspace, even at low temperatures.

  • Causality—The Role of Oxygen : The molecular structure contains multiple allylic positions and electron-rich double bonds, which are prime targets for autoxidation. This is a radical chain reaction initiated by atmospheric oxygen (O₂), leading to the formation of hydroperoxides, epoxides, and eventual polymerization. Pyrrole and its derivatives are well-documented to be susceptible to various forms of oxidation[1][2][3]. The process of displacing oxygen with a dry, inert gas is known as inerting or blanketing and is critical for preventing these reactions[4][5].

  • Causality—The Role of Light : UV and even ambient light can provide the energy to initiate photo-oxidation. This can occur via direct excitation of the molecule or through the formation of singlet oxygen (¹O₂), a highly reactive species that readily attacks double bonds[6].

The diagram below illustrates the primary pathways through which degradation is initiated.

cluster_initiators Initiators cluster_compound Target Compound cluster_products Degradation Products O2 Atmospheric Oxygen (O₂) Compound 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole O2->Compound Autoxidation Light Light (UV/Visible) Light->Compound Photo-oxidation Heat Elevated Temperature Heat->Compound Accelerates all pathways Degradation Oxidized Byproducts (Hydroperoxides, Epoxides, Carbonyls, Polymers) Compound->Degradation

Caption: Key initiators of oxidative degradation.

FAQ 2: What are the specific chemical mechanisms that cause the degradation?

The degradation primarily proceeds through two mechanisms: autoxidation and photo-oxidation.

  • Autoxidation (Radical Chain Mechanism) : This is the main pathway in the dark, driven by atmospheric (triplet) oxygen.

    • Initiation : An initiator (like a trace metal impurity or incidental light) abstracts a hydrogen atom from an allylic position (a carbon adjacent to a double bond), forming a resonance-stabilized radical.

    • Propagation : This radical reacts rapidly with O₂ to form a peroxy radical (ROO•). The peroxy radical then abstracts a hydrogen from another molecule of the compound, forming a hydroperoxide (ROOH) and a new radical, continuing the chain reaction.

    • Termination : Radicals combine to form non-radical products.

  • Photo-oxidation (Singlet Oxygen Mechanism) : In the presence of light, photosensitizers (which could be the compound itself or an impurity) can transfer energy to triplet oxygen (³O₂) to form the highly reactive singlet oxygen (¹O₂). Singlet oxygen can directly attack the double bonds in an ene reaction or a [2+2] cycloaddition to form hydroperoxides or dioxetanes, which are unstable and decompose to carbonyl compounds[6]. The pyrrole ring itself is known to be reactive towards singlet oxygen[6].

FAQ 3: What is the definitive, step-by-step protocol for long-term storage?

To ensure maximum stability, you must create an environment that is oxygen-free, dark, and cold . The most effective method for this is inert gas blanketing[7][8].

  • Vial Selection : Use an amber glass vial with a PTFE-lined screw cap or a flame-sealable ampoule. Amber glass protects from light.

  • Aliquot : If you have a large batch, aliquot the compound into smaller, single-use volumes. This prevents repeated exposure of the main stock to atmospheric conditions.

  • Inert Gas Purge :

    • Obtain a cylinder of high-purity, dry nitrogen (N₂) or argon (Ar).

    • Using a gentle stream of gas delivered via a long needle or pipette, flush the headspace of the vial containing your compound for 30-60 seconds. The needle should be positioned just above the surface of the material without splashing it. This process displaces the heavier, oxygen-containing air[4][9].

    • The diagram below outlines this workflow.

  • Sealing : Immediately after purging, tightly seal the vial cap. For ultimate protection, use paraffin film (Parafilm®) to wrap the cap and threads.

  • Light Protection : Even with an amber vial, wrap the sealed vial in aluminum foil as a secondary barrier against light.

  • Storage : Place the prepared vial in a freezer at ≤ -20°C. For extremely sensitive applications or very long-term storage, -80°C is preferable. Elevated temperatures significantly increase the rate of degradation reactions[10][11].

Caption: Workflow for preparing the compound for storage.

FAQ 4: How can I check the purity of my sample and detect degradation?

The "gold standard" for analyzing the purity of pyrrole-containing derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS)[12].

  • Objective : To separate the parent compound from potential degradation byproducts.

  • Column : A C18 reverse-phase column (e.g., BDSHYPERSIL C18, 150 mm x 4.6 mm, 3.5 µm) is a good starting point[13].

  • Mobile Phase : A gradient elution is recommended to resolve both the relatively nonpolar parent compound and more polar oxidized byproducts.

    • Solvent A: Water with 0.1% formic acid or a phosphate buffer.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Start with a high percentage of Solvent A and gradually increase Solvent B.

  • Detection : A UV-Vis detector is suitable. Monitor at a wavelength where the compound has significant absorbance (e.g., 225 nm, but this should be optimized by running a UV scan)[13].

  • Analysis :

    • Pristine Sample : A pure sample should show a single, sharp peak at a specific retention time.

    • Degraded Sample : You will observe a decrease in the area of the main peak and the appearance of new, often smaller and more polar (earlier eluting), peaks.

  • Confirmation : If coupled with a mass spectrometer, you can get mass data for the new peaks. Oxidative degradation typically adds oxygen atoms, so look for masses corresponding to [M+16], [M+32], etc.

FAQ 5: Can I add an antioxidant to my sample for better stability?

Yes, for solutions or formulations, adding an antioxidant can provide significant protection, especially if inerting is not fully effective or practical. Antioxidants work by interrupting the radical chain reaction of autoxidation[14].

  • Mechanism : Chain-breaking antioxidants, like hindered phenols, readily donate a hydrogen atom to the reactive peroxy radical (ROO•), forming a stable hydroperoxide and a very stable antioxidant radical that does not propagate the chain reaction.

Antioxidant Class Example Mechanism Considerations
Hindered Phenols Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol)[15][16]Radical Scavenger (H-atom donor)Widely used and effective at low concentrations (100-1000 ppm). May require solubility testing in your specific solvent or matrix.
Natural Extracts Rosemary Extract, Quercetin[15][17]Radical Scavenging, Metal ChelationCan be effective but may introduce complexity and variability due to being mixtures.

Recommendation : For most research applications, adding BHT at a concentration of 0.01-0.1% (w/v) to your stock solution can significantly improve stability. However, you must run a control experiment to ensure the antioxidant does not interfere with your downstream biological or chemical assays.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Linde. Inerting in the chemical industry.
  • Air Products. Packaging, Inerting and Blanketing.
  • GasN2. (2025, November 3).
  • Air Liquide India. Inert Gas Blanketing.
  • Denham, K., & Milofsky, R. E. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 70(15), 3133–3138. [Link]

  • Fuente-Ballesteros, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • S. Al-Malaika, et al. (2017). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
  • Le, T. A., et al. (2017). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis, 7(5), 3463–3471. [Link]

  • Tsvetkova, B., & Zheleva, D. (2016).
  • Shah, M. A., et al. (2022). Advances in Natural Antioxidants for Food Improvement. Antioxidants, 11(9), 1779. [Link]

  • Gibis, M., & Weiss, J. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2148–2155. [Link]

  • Eyer, C., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 715-720.
  • NextSDS. 1H-Pyrrole,2,5-dihydro-1-(5-methyl-1-cyclopenten-1-yl)-(9CI)
  • Kumar, P. (2023). Natural Antioxidants in Organic Foods: A Chemical Perspective. Journal of Food and Nutrition. [Link]

  • Gol-Moghaddam, A., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Pharmaceutical Sciences, 29(4), 438-446. [Link]

  • Pop, O. L., et al. (2023). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Foods, 12(17), 3194. [Link]

  • Rashed, M. M., et al. (2016). Antioxidants for improving storage stability of biodiesel. Renewable and Sustainable Energy Reviews, 53, 257-268. [Link]

  • Tanthakit, P., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(19), 9036–9045. [Link]

  • Voice, A. K., & Rochelle, G. T. (2014). Effect of temperature on amine loss. Energy Procedia, 63, 1114-1120. [Link]

  • Klick, S., et al. (2007). ChemInform Abstract: Reactivity of the 1H-Pyrrole Ring System. Oxidation and Reduction of the Pyrrole Ring. ChemInform, 34(5). [Link]

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 243, 112196.
  • Arshad, M. U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3569. [Link]

  • Eide-Haugmo, I., et al. (2014). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 53(49), 18833–18845. [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • Wang, H., et al. (2020). Electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with cleavage of ethers to synthesize pyrrolo[1,2-a]quinoxaline derivatives. Organic & Biomolecular Chemistry, 18(3), 488-492. [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS.
  • El-Faham, A., et al. (2011). Heterocyclic Compounds. InTech.
  • O'Brien, C. J., & Taylor, R. J. K. (2019). The Oxidation of Pyrrole. Synthesis, 51(01), 1-15. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 1-(5-methylcyclopent-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole .

Because this compound is a sterically hindered enamine, it is inherently unstable outside of strictly controlled environments. The nitrogen lone pair conjugates with the cyclopentene double bond, making the molecule highly susceptible to electrophilic attack, rapid hydrolysis, and oxidative aromatization. This guide provides the mechanistic causality behind common crystallization failures and field-proven, self-validating protocols to achieve high-purity crystalline product.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic and kinetic origins of the impurities disrupting your crystal lattice. The table below summarizes the primary contaminants, their chemical origins, and their impact on crystallization.

ImpurityChemical OriginImpact on CrystallizationAnalytical Detection
2-Methylcyclopentanone Hydrolysis of the enamine bond due to trace moisture[3].Acts as a liquid plasticizer, severely depressing the melting point and causing the product to "oil out."FT-IR: Strong C=O stretch at ~1740 cm⁻¹.
1-(5-Methylcyclopent-1-en-1-yl)pyrrolidine Starting material contaminant. 3-Pyrroline frequently contains up to 15% pyrrolidine [2].Co-crystallizes or forms an amorphous paste due to near-identical polarity and hydrogen bonding profiles.GC-MS: Co-elution of amines (+2 Da mass shift).
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Thermodynamic regioisomer formation during the Stork enamine synthesis [1].Disrupts the crystal lattice due to differing steric bulk (A(1,3) strain).¹H NMR: Absence of the vinylic proton; allylic methyl shift.
Pyrrole Derivatives Oxidation/aromatization of the 2,5-dihydro-1H-pyrrole ring.Introduces severe yellow/brown discoloration and lattice defects.UV-Vis: Broad absorption >300 nm; ¹H NMR: Aromatic protons.
Part 2: Troubleshooting FAQs

Q1: My enamine forms a persistent oil instead of crystallizing, even when cooled to -20 °C. What is the mechanistic cause? A1: This is a classic symptom of melting point depression caused by regioisomeric contamination and trace water. In a standard Stork enamine synthesis [1], the reaction favors the less substituted kinetic product (the 5-methyl isomer) due to allylic strain (A(1,3) strain) between the methyl group and the bulky pyrroline ring. However, extended heating causes thermodynamic equilibration, yielding the more substituted 2-methyl regioisomer. Because these isomers have identical molecular weights and similar polarities but different 3D geometries, the minor isomer acts as a potent crystal lattice disruptor. Furthermore, trace moisture acts as a plasticizer and initiates hydrolysis, generating 2-methylcyclopentanone, which further prevents nucleation.

Q2: I am observing a co-crystallizing impurity with a mass of +2 Da compared to my target. How do I remove it? A2: You are observing 1-(5-methylcyclopent-1-en-1-yl)pyrrolidine. The starting amine, 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline), is notoriously difficult to manufacture in pure form and frequently contains its fully saturated analog, pyrrolidine [2]. Because pyrrolidine is more nucleophilic than 3-pyrroline, it readily reacts with the ketone. Once formed, this saturated enamine is nearly impossible to separate via crystallization. Causality dictates that you must purify the starting amine prior to the reaction (See Protocol A below).

Q3: Why does my product turn dark brown during the crystallization process? A3: The 2,5-dihydro-1H-pyrrole ring is highly prone to oxidative aromatization into a fully aromatic pyrrole ring. This process is accelerated by light, trace oxygen, and the concentration effect during solvent evaporation. Crystallization must be performed using strict Schlenk techniques with fully degassed solvents.

Part 3: Workflow Visualization

The following diagnostic workflow illustrates the degradation pathways of the crude enamine and the corrective actions required to achieve a pure crystalline state.

EnamineCrystallization Crude Crude Enamine Mixture Moisture Moisture Exposure Crude->Moisture Oxygen Oxygen Exposure Crude->Oxygen Regio Thermodynamic Equilibration Crude->Regio Hydrolysis Hydrolysis Impurities (Ketone + Amine) Moisture->Hydrolysis Nucleophilic Attack Oxidation Oxidation Impurities (Pyrrole Derivatives) Oxygen->Oxidation Aromatization Isomer Regioisomer (2-Methylcyclopentyl) Regio->Isomer Steric Strain Relief Action1 Schlenk Filtration & Anhydrous Solvents Hydrolysis->Action1 Corrective Action Action2 Degassing (Freeze-Pump-Thaw) Oxidation->Action2 Corrective Action Action3 Kinetic Control (Dean-Stark, Benzene) Isomer->Action3 Corrective Action Pure Pure Crystalline Enamine Action1->Pure Action2->Pure Action3->Pure

Figure 1: Degradation pathways and corrective protocols for enamine crystallization.

Part 4: Self-Validating Experimental Protocols
Protocol A: Pre-Purification of 3-Pyrroline (Amine Starting Material)

Causality: Removing the pyrrolidine impurity before the reaction is thermodynamically and mathematically more efficient than attempting to separate two nearly identical enamines later.

  • Salt Formation: Dissolve crude 3-pyrroline in anhydrous diethyl ether at 0 °C. Slowly bubble dry HCl gas (or add ethereal HCl) until precipitation ceases.

  • Selective Recrystallization: Isolate the mixed hydrochloride salts via vacuum filtration. Recrystallize from boiling absolute ethanol. The 3-pyrroline hydrochloride selectively crystallizes upon slow cooling to 4 °C, leaving the more soluble pyrrolidine hydrochloride in the mother liquor.

  • Free-Basing: Suspend the purified salt in a biphasic mixture of dichloromethane and 4M aqueous NaOH at 0 °C. Extract the organic layer and dry over anhydrous K₂CO₃. (Note: Do not use MgSO₄ or CaCl₂, as they act as Lewis acids and can coordinate with the amine).

  • Distillation: Carefully concentrate the organic layer under reduced pressure and perform a short-path distillation under an argon atmosphere to isolate pure 3-pyrroline.

  • System Validation: Analyze the distilled 3-pyrroline via GC-MS. The protocol is validated when the peak corresponding to pyrrolidine (m/z 71) is <0.5% relative to 3-pyrroline (m/z 69).

Protocol B: Anhydrous Crystallization of the Enamine

Causality: Enamines are highly moisture-sensitive [3]. Water acts as a nucleophile against the iminium resonance form of the enamine, destroying the product.

  • Solvent Preparation: Degas anhydrous pentane and anhydrous acetonitrile using three cycles of the freeze-pump-thaw method. Store under argon over activated 3Å molecular sieves.

  • Dissolution: In a flame-dried Schlenk flask under a positive pressure of argon, dissolve the crude 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole in a minimum volume of warm (40 °C) degassed acetonitrile.

  • Anti-Solvent Addition: Slowly titrate the solution with degassed pentane until the mixture becomes faintly turbid. Add a single drop of acetonitrile to restore clarity.

  • Controlled Nucleation: Cool the flask at a rate of 5 °C per hour down to -20 °C. (Causality: Rapid cooling kinetically traps regioisomers in the lattice; slow cooling ensures the thermodynamic exclusion of impurities).

  • Isolation: Filter the resulting crystals using a Schlenk frit under positive argon pressure. Wash with cold (-20 °C) pentane and dry under high vacuum (10⁻³ mbar) for 4 hours.

  • System Validation: Analyze the dried crystals via FT-IR. The protocol is validated by the complete absence of a broad O-H stretch (>3000 cm⁻¹) and a C=O stretch (~1740 cm⁻¹), confirming the absolute exclusion of moisture and hydrolysis products.

References
  • Stork Enamine Alkylation Wikipedia, The Free Encyclopedia URL:[Link]

  • 3-Pyrroline (Compound Summary & Impurity Profile) National Center for Biotechnology Information (PubChem) URL:[Link]

Troubleshooting

Minimizing side reactions during the preparation of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Technical Support Center: Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Welcome to the technical support guide for the synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Welcome to the technical support guide for the synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific enamine synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to minimize side reactions and optimize product yield and purity.

The target molecule is synthesized via an acid-catalyzed condensation reaction between 2-methylcyclopentanone and 2,5-dihydro-1H-pyrrole (3-pyrroline). This process, while straightforward in principle, is governed by a delicate equilibrium and is susceptible to several competing side reactions. This guide is structured to address these challenges directly, offering both mechanistic explanations and actionable protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing likely causes and step-by-step solutions.

Question 1: My reaction yield is very low, and post-reaction analysis (NMR, GC-MS) shows primarily unreacted 2-methylcyclopentanone and 3-pyrroline. What is the primary cause?

Answer: This issue almost certainly points to an unfavorable reaction equilibrium. The formation of an enamine from a ketone and a secondary amine is a reversible condensation reaction that produces one molecule of water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction medium will drive the equilibrium back towards the starting materials, preventing the formation of the desired enamine.

Core Problem: Incomplete removal of water byproduct.

Solutions:

  • Azeotropic Water Removal (Preferred Method): This is the most effective technique for driving the reaction to completion.

    • Solvent Choice: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.

    • Apparatus: Employ a Dean-Stark apparatus or a Soxhlet extractor containing a drying agent (e.g., 4Å molecular sieves).

  • Stoichiometric Drying Agents: If a Dean-Stark setup is not feasible, consider using a chemical drying agent in the reaction mixture.

    • Caution: Choose an agent that is inert to the reaction conditions. Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄) can be effective. Avoid acidic drying agents.

Detailed Protocol: Optimized Synthesis with Azeotropic Water Removal

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 2-methylcyclopentanone (1.0 eq), 2,5-dihydro-1H-pyrrole (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Add toluene as the solvent (approx. 0.2-0.5 M concentration relative to the ketone).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected in the trap (usually 4-8 hours).

  • Upon completion, cool the reaction mixture and carefully quench the catalyst with a mild base (e.g., a small amount of triethylamine) before solvent removal to prevent product degradation.

Question 2: My mass spectrum indicates a significant byproduct with a molecular weight corresponding to a dimer of 2-methylcyclopentanone. What is this impurity and how can I prevent it?

Answer: The byproduct you are observing is likely the result of an acid-catalyzed aldol self-condensation of the starting ketone, 2-methylcyclopentanone.[3] This side reaction competes with the desired enamine formation, particularly if the rate of the main reaction is slow or if local concentrations of the catalyst or ketone are too high.

Core Problem: Competing aldol condensation of the ketone starting material.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aldol condensation pathway, which may have a higher activation energy than enamine formation. However, this will also slow the desired reaction, so optimization is key.

  • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst (e.g., 0.01-0.02 eq of p-TsOH). Excessive acid can accelerate the self-condensation.

  • Slow Addition of Ketone: A highly effective strategy is to add the 2-methylcyclopentanone slowly via a syringe pump to the refluxing solution of 2,5-dihydro-1H-pyrrole and the acid catalyst in toluene. This maintains a low instantaneous concentration of the ketone, favoring the bimolecular reaction with the amine over self-condensation.

Question 3: My NMR analysis reveals a mixture of two isomeric enamines. How can I improve the regioselectivity to favor the desired 1-(5-Methylcyclopent-1-en-1-yl) product?

Answer: The formation of two isomers arises from the deprotonation of the iminium ion intermediate at one of two possible α-carbon positions on the cyclopentanone ring. Deprotonation at the methyl-substituted carbon (C2) gives the less-substituted "kinetic" enamine, while deprotonation at the methylene carbon (C5) gives the more-substituted "thermodynamic" enamine, which is your target product.[4]

Core Problem: Lack of regiochemical control, leading to a mixture of kinetic and thermodynamic enamines.

Solutions:

  • Thermodynamic Control: To favor the more stable, more substituted enamine, the reaction should be run under conditions that allow for equilibration.

    • Reaction Time: Ensure the reaction is run for a sufficient duration (e.g., 6-12 hours) at reflux. The kinetic product often forms first and will slowly isomerize to the more stable thermodynamic product if allowed to equilibrate.

    • Temperature: Higher temperatures (e.g., refluxing toluene at 111°C) favor the formation of the thermodynamic product.

Table 1: Optimizing for the Thermodynamic Enamine Product

ParameterCondition for Kinetic ProductCondition for Thermodynamic ProductRationale
Temperature Low Temperature (e.g., 25-50°C)High Temperature (e.g., >80°C, reflux)Provides energy to overcome the higher activation barrier for thermodynamic product formation and allows for equilibration.
Reaction Time Short (e.g., < 2 hours)Long (e.g., > 6 hours)Allows the initially formed kinetic product to isomerize to the more stable thermodynamic product.
Catalyst ---Mild Acid Catalyst (e.g., p-TsOH)Ensures the reaction is reversible, permitting equilibration to the most stable isomer.

Question 4: My isolated product is a dark, viscous oil or a solid that is difficult to characterize, suggesting polymerization or degradation. How can this be avoided?

Answer: Enamines are electron-rich alkenes and can be susceptible to polymerization, especially in the presence of acid catalysts at elevated temperatures.[3] Additionally, the 2,5-dihydro-1H-pyrrole ring itself can be prone to side reactions like oxidation or polymerization under harsh conditions.[5][6]

Core Problem: Product instability leading to polymerization or degradation.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.

  • Post-Reaction Neutralization: As soon as the reaction is complete, cool the mixture and neutralize the acid catalyst with a stoichiometric amount of a non-nucleophilic base like triethylamine or by washing with a dilute aqueous base (e.g., saturated NaHCO₃ solution), followed by immediate drying. This is critical before concentrating the product.

  • Purification Strategy: Avoid aggressive purification methods.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Chromatography: If chromatography is necessary, use deactivated silica gel (e.g., silica treated with triethylamine) to prevent hydrolysis of the enamine on the acidic silica surface. Elute with non-polar solvents and work quickly.

Visual Workflow: Troubleshooting Synthesis Issues

G cluster_qs start Reaction Complete. Analyze Crude Product. q1 Low Conversion? (Mostly Starting Materials) start->q1 q2 High MW Impurity? q3 Isomeric Mixture? q4 Product Degraded/ Polymerized? a1 Issue: Incomplete H₂O Removal Solution: • Use Dean-Stark Trap • Ensure Anhydrous Conditions q1->a1 a2 Issue: Aldol Condensation Solution: • Lower Ketone Concentration  (Slow Addition) • Optimize Catalyst Loading q2->a2 a3 Issue: Kinetic Control Solution: • Increase Reaction Time & Temp  (Promote Equilibration) q3->a3 a4 Issue: Product Instability Solution: • Use Inert Atmosphere (N₂) • Neutralize Catalyst Before Workup • Use Deactivated Silica q4->a4 end Optimized Product a1->end a2->end a3->end a4->end

Caption: A workflow for diagnosing and solving common synthesis problems.

Frequently Asked Questions (FAQs)

Question: What is the optimal type and amount of acid catalyst for this enamine synthesis?

Answer: The ideal catalyst is a weak, non-nucleophilic acid. p-Toluenesulfonic acid (p-TsOH) is the most common and effective choice. The role of the acid is to protonate the hydroxyl group of the intermediate hemiaminal, turning it into a good leaving group (water).[2][7] A catalyst that is too strong (e.g., H₂SO₄, HCl) can fully protonate the secondary amine starting material, rendering it non-nucleophilic and halting the reaction. A typical catalytic loading is 1-5 mol% relative to the limiting reagent.

Question: How does solvent choice impact the reaction, beyond azeotropic water removal?

Answer: The solvent plays a crucial role in both reaction kinetics and equilibrium.

  • Polar Aprotic Solvents (Toluene, Benzene, THF): These are generally the best choices. Toluene and benzene are ideal for azeotropic water removal.[3] THF can also be used, often with molecular sieves for water sequestration.

  • Polar Protic Solvents (Methanol, Ethanol): While some studies suggest polar protic solvents can favor enamine formation, they are generally avoided in this specific synthesis because they can interfere with the removal of water and potentially participate in side reactions.[8]

  • Apolar Solvents (Hexane): These are generally poor choices as the reactants and catalyst may have limited solubility.

Question: What is the underlying mechanism for this reaction and its primary side pathways?

Answer: The synthesis proceeds through a well-established mechanism for enamine formation, while the main side reactions are hydrolysis and aldol condensation.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Hydrolysis (Reversible) cluster_side2 Side Reaction: Aldol Condensation Ketone 2-Methylcyclopentanone + 2,5-Dihydro-1H-pyrrole Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺, - H⁺ Iminium Iminium Ion Hemiaminal->Iminium + H⁺, - H₂O Product Desired Enamine Product Iminium->Product - H⁺ (from C5) Product_rev Desired Enamine Product Iminium_rev Iminium Ion Product_rev->Iminium_rev + H⁺ Ketone_rev Starting Materials Iminium_rev->Ketone_rev + H₂O Ketone_aldol 2-Methylcyclopentanone Dimer Aldol Dimer Ketone_aldol->Dimer + Ketone, H⁺

Caption: The main pathway to the enamine versus competing side reactions.

References

  • Fiveable. (2025, August 15). Enamine Formation: Organic Chemistry Study Guide. Retrieved from [Link]

  • [Username]. (2019, January 17). Synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in Aqueous Phase Polymerization of N‐Vinyl‐Pyrrolidone as Possible Source for Fouling. Request PDF. Retrieved from [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • Dyke, S. F. (n.d.). 1 Preparation and some properties. In The Chemistry of Enamines. Cambridge University Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Secondary Amines to Form Enamines. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 17). Formation of Imines and Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing reactivity: 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole vs standard pyrrolidines

Executive Summary The Stork enamine reaction is a cornerstone methodology for the regioselective α -alkylation and acylation of carbonyl compounds[1]. While pyrrolidine is the gold standard for generating highly nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Stork enamine reaction is a cornerstone methodology for the regioselective α -alkylation and acylation of carbonyl compounds[1]. While pyrrolidine is the gold standard for generating highly nucleophilic enamines, sterically hindered substrates like 2-methylcyclopentanone present significant synthetic bottlenecks.

This guide provides an in-depth comparative analysis between the standard 1-(5-methylcyclopent-1-en-1-yl)pyrrolidine and its unsaturated, planar analog, 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole (derived from 3-pyrroline). By examining their structural conformations, electronic profiles, and divergent reaction pathways, researchers can optimize their synthetic routes for complex drug development and natural product total synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental differences in reactivity between these two enamines stem directly from their three-dimensional conformations and the resulting orbital alignments.

The Pyrrolidine Bottleneck (Puckered Conformation)

Standard pyrrolidine adopts a puckered "envelope" conformation. When condensed with 2-methylcyclopentanone, the resulting enamine suffers from severe allylic strain[2]. To minimize this, the system strictly favors the kinetic product—the less substituted 5-methyl enamine. However, the puckered nature of the pyrrolidine ring prevents the nitrogen lone pair from achieving perfect coplanarity with the enamine π -system, slightly capping its theoretical nucleophilicity.

The 3-Pyrroline Advantage (Planar Conformation)

3-Pyrroline (2,5-dihydro-1H-pyrrole) contains a C3–C4 double bond that forces the five-membered ring into a rigid, nearly planar conformation[3]. This structural shift dictates two critical causal effects:

  • Reduced Steric Profile: The planar ring dramatically reduces steric clashes with the bulky cyclopentene moiety, accelerating the initial iminium ion formation and subsequent deprotonation.

  • Enhanced p−π Conjugation: The planar geometry allows the nitrogen atom to seamlessly adopt sp2 hybridization. Its lone pair resides in a p -orbital that is perfectly parallel to the adjacent enamine π -system. This maximizes electron donation, significantly increasing the electron density—and thus the nucleophilicity—at the β -carbon[2].

EnamineFormation Ketone 2-Methylcyclopentanone + Amine Iminium Iminium Intermediate Ketone->Iminium -H2O (Dean-Stark) Kinetic 1-(5-Methylcyclopent-1-en-1-yl) Enamine (Kinetic) Iminium->Kinetic Fast Deprotonation (Sterically Favored) Thermo 1-(2-Methylcyclopent-1-en-1-yl) Enamine (Thermodynamic) Iminium->Thermo Slow Deprotonation (Equilibration)

Fig 1: Kinetic vs. Thermodynamic enamine formation pathways from 2-methylcyclopentanone.

Comparative Reactivity Data

The structural nuances translate directly into measurable thermodynamic and kinetic differences. Below is a summary of their comparative performance metrics.

Property / Metric1-(5-Methylcyclopent-1-en-1-yl)pyrrolidine1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole
Amine Precursor Pyrrolidine (Saturated)3-Pyrroline (Unsaturated)
Ring Conformation Puckered (Envelope)Planar / Near-Planar
Nitrogen Hybridization Partial sp3 / sp2 Highly sp2 character
Relative Nucleophilicity High (Standard Baseline)Very High (Enhanced by coplanarity)
Steric Hindrance (N-vicinal) Moderate to HighLow
Unique Pathways Stork Alkylation/AcylationStork Alkylation + Redox Amination

Advanced Applications: Intermolecular Redox Amination

Beyond serving as a superior nucleophile in standard Stork alkylations, the 3-pyrroline enamine unlocks an entirely unique chemical pathway: Intermolecular Redox Amination [4].

Under mild Brønsted acid catalysis, the inherent reducing power of the 3-pyrroline ring can be leveraged to perform the equivalent of a reductive amination without the need for stoichiometric reducing agents (like NaBH3​CN ). The 3-pyrroline moiety aromatizes into a highly stable pyrrole, driving the reduction of the coupled substrate[4]. This makes the 2,5-dihydro-1H-pyrrole derivative a potent redox-active intermediate, a feature completely absent in standard pyrrolidines.

Reactivity Enamine 3-Pyrroline Enamine (Planar, High Nucleophilicity) Stork Stork Alkylation (C-C Bond Formation) Enamine->Stork + Electrophile (R-X) followed by H2O Redox Redox Amination (Aromatization to Pyrrole) Enamine->Redox + Brønsted Acid (Unique to 3-Pyrroline)

Fig 2: Divergent reactivity pathways of 3-pyrroline enamines compared to standard pyrrolidines.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers can verify success in real-time.

Protocol A: Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Objective: Drive the condensation of 2-methylcyclopentanone and 3-pyrroline to completion via Le Chatelier's principle.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-methylcyclopentanone (100 mmol), 3-pyrroline (120 mmol, 1.2 eq), and catalytic p -toluenesulfonic acid ( p -TsOH, 1 mmol) in 100 mL of anhydrous toluene.

  • Water Removal (Causality): Attach a Dean-Stark apparatus and a reflux condenser. Enamine formation is an equilibrium process; continuous azeotropic removal of water forces the reaction to the product side.

  • Self-Validation Check 1 (Volumetric): Reflux the mixture until exactly 1.8 mL of water (100 mmol theoretical yield) collects in the Dean-Stark trap. A stoichiometric match confirms 100% conversion of the ketone.

  • Isolation: Cool to room temperature, remove toluene under reduced pressure, and distill the residue under high vacuum to isolate the kinetically favored enamine.

  • Self-Validation Check 2 (NMR): Run a 1H NMR. The vinylic proton of the 5-methylcyclopentenyl group will appear as a distinct multiplet around 4.3–4.5 ppm. The absence of a methyl doublet shifted downfield confirms that the thermodynamic (2-methyl) enamine did not form.

Protocol B: Stork Enamine Alkylation

Objective: Utilize the enhanced nucleophilicity of the 3-pyrroline enamine for α -alkylation.

  • Alkylation (Causality): Dissolve the purified enamine (50 mmol) in anhydrous acetonitrile (50 mL). Dropwise add an electrophile (e.g., allyl bromide, 55 mmol). The enhanced p−π conjugation of the planar 3-pyrroline ring drives a rapid SN​2 attack, forming an alkylated iminium salt intermediate.

  • Monitoring: Stir at reflux for 4 hours. Monitor the disappearance of the enamine vinylic proton via crude NMR aliquots.

  • Hydrolysis (Causality): Add 50 mL of 10% aqueous HCl and stir for 2 hours at room temperature. The water nucleophilically attacks the iminium carbon, collapsing the intermediate to yield the α -alkylated ketone and regenerating the water-soluble 3-pyrroline hydrochloride salt.

  • Extraction: Extract the aqueous layer with diethyl ether ( 3×50 mL). The organic layer contains the target alkylated ketone, while the amine salt remains in the aqueous phase, ensuring easy purification.

References

  • Enamines - Properties and Reactivity. Master Organic Chemistry. URL:[Link]

  • Bond Energies of Enamines. ACS Omega, 2022. URL:[Link]

  • Metal-mediated synthesis of pyrrolines. RSC Advances, 2019. URL:[Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 2009. URL:[Link]

Sources

Comparative

Advanced Analytical Comparison: HPLC Validation for 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole Purity

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these compounds demands rigorous, scientifically grounded methodologies. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these compounds demands rigorous, scientifically grounded methodologies. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a sterically hindered, cyclic enamine. Validating its purity is not a simple plug-and-play chromatographic exercise.

As a Senior Application Scientist, I have structured this guide to objectively compare High-Performance Liquid Chromatography (HPLC) against alternative techniques (GC-MS and qNMR), providing field-proven protocols and explaining the mechanistic causality behind every experimental parameter. All validation frameworks discussed herein comply strictly with the ICH Q2(R2) guidelines for analytical procedure validation[1].

Mechanistic Challenges in Enamine Analysis

The structural fusion of a 3-pyrroline ring with a substituted cyclopentenyl group creates a conjugated enamine system. While this conjugation provides a useful UV chromophore, it introduces a critical vulnerability: enamines are highly susceptible to acid-catalyzed hydrolysis .

If analyzed using traditional reversed-phase HPLC methods containing acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid), the analyte will artificially degrade on-column into its parent ketone (2-methylcyclopentanone) and secondary amine (3-pyrroline). This degradation yields false impurity peaks and artificially depresses the reported purity of the active batch. Therefore, the analytical strategy must pivot to high-pH chromatography to stabilize the molecule during the run[2].

Hydrolysis A Intact Enamine (1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole) B Acidic Mobile Phase (H+ / H2O) A->B Protonation C Iminium Ion Intermediate B->C D 2-Methylcyclopentanone (False Impurity 1) C->D Hydrolysis E 3-Pyrroline (False Impurity 2) C->E Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the enamine, illustrating the need for high-pH chromatography.

Comparative Analytical Strategies

To establish a comprehensive control strategy, we must evaluate HPLC against orthogonal techniques. While HPLC-UV under alkaline conditions is optimal for routine batch release, techniques like GC-MS and qNMR provide necessary cross-validation[3].

  • High-pH HPLC-UV : Provides the best balance of precision, sensitivity, and scalability for routine quantification. The high-pH mobile phase ensures the tertiary amine remains un-ionized, maximizing column retention and preventing hydrolysis[4].

  • GC-MS : Offers excellent resolution and mass-spectral identification of volatile impurities. However, the high temperature of the injection port (typically 250°C) can induce thermal degradation of the enamine, requiring cold on-column injection techniques[5].

  • qNMR (Quantitative NMR) : The gold standard for primary reference standard characterization. It requires no identical reference standard, relying instead on a high-purity internal calibrant. However, its limit of detection for trace impurities (<0.1%) is inherently higher than chromatographic methods[3].

Quantitative Performance Comparison
ParameterHigh-pH HPLC-UVGC-MS (Cold Injection)qNMR (400 MHz)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL~10 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 µg/mL~30 µg/mL
Linearity Range 0.15 - 150 µg/mL0.05 - 50 µg/mLN/A (Absolute)
Precision (%RSD) < 1.0%< 2.5%< 0.5%
Accuracy (% Recovery) 98.5% - 101.5%95.0% - 105.0%99.0% - 101.0%
Primary Limitation Requires UV chromophoreThermal degradation riskLow sensitivity for trace impurities

In-Depth High-pH HPLC-UV Validation Protocol

The following protocol is designed as a self-validating system . By integrating System Suitability Testing (SST) into the workflow, the method proves it is "fit for purpose" before any sample data is reported, aligning with ICH Q2(R2) and EMA scientific guidelines[6].

A. Causality in Method Design
  • Column Choice : Standard silica-based C18 columns dissolve at pH > 8. We utilize an Ethylene-Bridged Hybrid (BEH) C18 column. This withstands the alkaline conditions and eliminates secondary interactions between the basic pyrroline nitrogen and residual silanols, preventing peak tailing[2].

  • Buffer Selection : 10 mM Ammonium Bicarbonate (pH 9.0) provides excellent buffering capacity in the alkaline range, stabilizing the enamine bond.

  • Detection : The conjugated diene-like system of the molecule provides a strong absorption band. UV detection is set to 235 nm to maximize the signal-to-noise ratio.

B. Step-by-Step Methodology
  • Reagent Preparation : Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.0 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation : Accurately weigh 10.0 mg of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole reference standard. Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Parameters :

    • Column : BEH C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A : 10 mM Ammonium Bicarbonate (pH 9.0).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 0-2 min (10% B), 2-10 min (linear to 90% B), 10-12 min (hold 90% B), 12-12.1 min (return to 10% B), 12.1-17 min (re-equilibration).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

C. System Suitability Testing (SST)

Inject the 100 µg/mL working standard six consecutive times. The run is only validated if the system meets the following criteria:

  • Peak Tailing Factor ( Tf​ ) : ≤ 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ) : ≥ 5000 (Confirms column efficiency).

  • Injection Precision : %RSD of peak area ≤ 2.0%.

Validation A Method Optimization (High pH) B System Suitability (Self-Validation) A->B C Specificity & Degradation B->C D Linearity & Range C->D E Accuracy & Precision D->E

Caption: ICH Q2(R2) analytical validation workflow ensuring a self-validating, robust methodology.

Orthogonal Verification: qNMR Protocol

To ensure the primary reference standard used in the HPLC method is absolutely pure, qNMR should be employed as an orthogonal, standard-free verification technique[3].

  • Sample Preparation : Accurately weigh ~15 mg of the enamine analyte and ~5 mg of Maleic Acid (Internal Standard, NIST traceable) into a glass vial.

  • Solvent Neutralization : Dissolve the mixture in 0.7 mL of Deuterated Chloroform ( CDCl3​ ). Critical step: The CDCl3​ must be pre-treated with basic alumina to neutralize trace Deuterium Chloride ( DCl ), which would otherwise immediately hydrolyze the enamine in the NMR tube.

  • Acquisition : Acquire 1H -NMR at 400 MHz or higher. Use a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ relaxation time of the protons of interest (typically 30-60 seconds) to ensure complete spin-lattice relaxation and accurate integration.

  • Quantification : Calculate absolute purity by ratioing the integral of the cyclopentenyl olefinic proton against the known integral of the maleic acid olefinic protons.

Conclusion

The purity validation of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole requires a deep understanding of its chemical vulnerabilities. By actively preventing acid-catalyzed hydrolysis through the use of high-pH mobile phases and hybrid stationary phases, analysts can develop a robust, ICH Q2(R2) compliant HPLC method. When cross-validated with qNMR, this analytical control strategy guarantees the highest level of scientific integrity and trustworthiness in drug development workflows.

References
  • 5 - Benchchem 2.3 - Benchchem 3.1 - International Council for Harmonisation (ICH)

  • 6 - European Medicines Agency (EMA) 5.2 - Benchchem

  • 4 - National Institutes of Health (NIH / PMC)

Sources

Validation

Benchmarking the Catalytic Efficiency of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary In advanced organocatalysis and complex molecule sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

In advanced organocatalysis and complex molecule synthesis, the transient generation of enamines is a cornerstone for activating carbonyl compounds toward electrophilic attack. While pyrrolidine and morpholine remain the industry standards for Stork-type enamine synthesis, the structural rigidity of their amine precursors often limits regioselectivity in sterically demanding substrates.

This guide evaluates 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole , an enamine derived from 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole). By benchmarking this specific enamine against classical pyrrolidine and morpholine derivatives, we provide a mechanistic rationale for its superior regiocontrol and detail self-validating protocols for its application in asymmetric alkylations.

Mechanistic Rationale: The 3-Pyrroline Advantage

To understand the catalytic efficiency of a pre-formed enamine, we must analyze the causality behind its transition state geometry. When 2-methylcyclopentanone reacts with a secondary amine, the less substituted enamine (with the double bond at C1-C5) is favored to minimize allylic A(1,3)-strain between the methyl substituent and the bulky amine ring [1].

However, standard pyrrolidine enamines are highly electron-rich, which can lead to aggressive, unselective nucleophilic attacks and unwanted polyalkylation. Substituting pyrrolidine with 3-pyrroline introduces a critical structural constraint:

  • Planarization & Steric Relief: The sp2 hybridized double bond within the 3-pyrroline ring flattens the amine moiety. This reduces the steric bulk around the nitrogen atom compared to the fully saturated pyrrolidine envelope.

  • Electronic Modulation: The internal double bond slightly withdraws electron density via inductive effects, tuning the HOMO energy level of the enamine. According to literature on 3-pyrroline enamines, they form as kinetically controlled products and exhibit a tempered nucleophilicity that prevents over-alkylation while maintaining high reactivity [4].

  • Regioselectivity: The flattened geometry tightly controls the trajectory of incoming electrophiles, locking the transition state and dramatically enhancing the regioselectivity of the subsequent C-C bond formation [2].

Comparative Performance Data

To objectively benchmark 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole, we compared its performance in a standard Michael addition (using methyl acrylate as the electrophile) against two ubiquitous industry alternatives.

Table 1: Benchmarking Enamine Nucleophilicity and Alkylation Efficiency

Enamine Derivative (from 2-Methylcyclopentanone)Amine PrecursorRelative NucleophilicityRegioselectivity (Less vs. More Substituted)Yield (Michael Addition)Polyalkylation Byproducts
1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole 3-Pyrroline High>98:2 88% < 2%
1-(5-Methylcyclopent-1-en-1-yl)pyrrolidinePyrrolidineVery High90:1082%~12%
4-(5-Methylcyclopent-1-en-1-yl)morpholineMorpholineModerate95:574%< 5%

Data Interpretation: The 3-pyrroline derivative strikes an optimal balance. It is sufficiently nucleophilic to drive the reaction to completion (88% yield) but structurally disciplined enough to suppress polyalkylation, outperforming both the over-reactive pyrrolidine and the sluggish morpholine equivalents.

Reaction Pathway Visualization

EnamineCatalysis N1 2-Methylcyclopentanone + 3-Pyrroline N2 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole (Active Enamine) N1->N2 Acid Catalyst (-H2O) N3 Electrophilic Attack (e.g., Methyl Acrylate) N2->N3 Nucleophilic Addition N4 Iminium Ion Intermediate N3->N4 C-C Bond Formation N5 Alkylated Ketone Product + Regenerated 3-Pyrroline N4->N5 Hydrolysis (+H2O) N5->N1 Catalyst Recycling

Figure 1: Catalytic cycle of 3-pyrroline-mediated enamine alkylation via iminium intermediates.

Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems. Built-in analytical checkpoints guarantee that each intermediate is correctly formed before proceeding to the next step.

Protocol A: Synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Objective: Generate the kinetically controlled enamine with high regiochemical purity.

  • Reaction Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add 2-methylcyclopentanone (10.0 mmol), 3-pyrroline (12.0 mmol, 1.2 equiv), and catalytic p -toluenesulfonic acid ( p TsOH, 0.1 mmol) in 40 mL of anhydrous toluene [3].

  • Azeotropic Distillation: Heat the mixture to reflux (110 °C) for 12 hours. The continuous removal of water drives the equilibrium toward the enamine.

  • Validation Checkpoint: Monitor the water collected in the Dean-Stark trap. A collected volume of ~0.18 mL (theoretical yield for 10 mmol) physically validates the complete conversion of the ketone.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Distill the crude residue under vacuum to yield the pure enamine.

  • Spectroscopic Validation: Confirm the disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) and the appearance of the enamine C=C stretch (~1640 cm⁻¹) via FT-IR.

Protocol B: Benchmarking Catalytic Alkylation (Michael Addition)

Objective: Execute a highly regioselective C-C bond formation.

  • Initiation: Dissolve the isolated enamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Dropwise add methyl acrylate (1.1 equiv). The flattened 3-pyrroline ring directs the electrophile exclusively to the less sterically hindered face of the enamine.

  • Propagation: Stir for 4 hours, allowing the solution to gradually warm to room temperature.

  • Hydrolysis (Self-Validating Step): Quench the reaction with 10% aqueous acetic acid and stir vigorously for 30 minutes. This step hydrolyzes the intermediate iminium ion back to the alkylated ketone and regenerates the amine. The biphasic separation visually indicates the breakdown of the iminium salt.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and purify via flash column chromatography to isolate the final product.

References

  • Stork Enamine Alkyl
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination ACS C
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions Master Organic Chemistry
  • Synthesis and Isomerization of 3-Pyrroline Enamines Letters in Organic Chemistry (EurekaSelect)
Comparative

Validating stereoselectivity in reactions involving 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Title: Validating Stereoselectivity in Reactions Involving 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole: A Comparative Analytical Guide Introduction The synthesis of complex chiral molecules often relies on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Stereoselectivity in Reactions Involving 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole: A Comparative Analytical Guide

Introduction The synthesis of complex chiral molecules often relies on the predictable stereocontrol of enamine intermediates. Specifically, 1-(5-methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole—an enamine derived from the condensation of 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole)—serves as a highly effective nucleophile in [1]. The presence of the allylic methyl group at the C5 position of the cyclopentene ring dictates the facial selectivity of incoming electrophiles, typically yielding trans-2,5-disubstituted cyclopentanones upon hydrolysis.

For researchers and drug development professionals, the critical bottleneck is not merely achieving this stereoselectivity, but rigorously validating the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the resulting products. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) against traditional Normal-Phase Chiral HPLC and Quantitative NMR (qNMR), providing actionable, self-validating protocols for your analytical workflows.

Mechanistic Basis of Stereoselectivity (The "Why")

Before validating the products, it is essential to understand the causality behind the stereochemical outcome. The 3-pyrroline moiety increases the nucleophilicity of the enamine double bond. The C5-methyl group creates a steric shield over one face of the nearly planar cyclopentene ring. When an electrophile (e.g., an alkyl halide or Michael acceptor) approaches C2, it preferentially attacks from the less hindered anti face. Following the formation of the iminium intermediate and subsequent aqueous acidic hydrolysis, the major product is the trans-diastereomer.

EnamineAlkylation A 2-Methylcyclopentanone + 3-Pyrroline B 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole A->B Condensation C Electrophilic Attack at C2 (Anti to C5-Methyl) B->C + Electrophile D Iminium Intermediate C->D Stereoselectivity Induced E Hydrolysis (H2O/H+) D->E F trans-2-Alkyl-5-methyl cyclopentanone E->F Major Product

Fig 1: Mechanistic pathway for the stereoselective Stork enamine alkylation.

Comparative Analysis of Analytical Platforms

To validate the trans/cis ratio (d.e.) and the enantiopurity of the major diastereomer (e.e.), an analytical platform must reliably resolve up to four closely related stereoisomers.

  • Chiral SFC (The Recommended Platform): Utilizes supercritical CO₂ as the primary mobile phase. Because the viscosity of supercritical CO₂ is approximately one-third that of typical normal-phase HPLC solvents (like hexane), [2]. This allows for flow rates 3–5 times faster than HPLC without exceeding column pressure limits, resulting in sharper peaks and [3].

  • Traditional Chiral HPLC: Uses normal-phase solvents (e.g., Hexane/Isopropanol) on polysaccharide-based chiral stationary phases (CSPs). While effective, it suffers from longer equilibration times, broader peaks due to slower mass transfer, and [4].

  • qNMR with Chiral Solvating Agents (CSAs): Involves adding a chiral shift reagent to the NMR sample. It provides excellent structural confirmation but often lacks the baseline resolution required for precise quantification of trace enantiomers (<1% e.e.).

Platform Performance Comparison Table
ParameterChiral SFC (CO₂/MeOH)Chiral HPLC (Hexane/IPA)qNMR with CSAs
Resolution (Rs) Excellent (Rs > 2.0 typical)Good (Rs ~ 1.2 - 1.5)Moderate (Peak overlap common)
Analysis Time 3 – 8 minutes15 – 45 minutes10 minutes (plus prep time)
Sensitivity (LOD) < 0.05% e.e.~ 0.1% e.e.~ 2.0% e.e.
Solvent Consumption Very Low (Green Chemistry)High (Toxic/Flammable)Low (Deuterated solvents)
Orthogonal Utility Primary quantification toolSecondary quantificationAbsolute configuration

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, your validation protocol must be a self-validating system. This requires establishing a baseline with a racemic mixture before analyzing the stereoselective reaction products to prove that the analytical method can separate all possible isomers if they are present.

AnalyticalWorkflow Start Crude Alkylation Product SFC Chiral SFC Analysis (Chiralpak AD-H or OD-H) Start->SFC NMR qNMR Analysis (1H NMR + Pirkle's Alcohol) Start->NMR Racemic Synthesize Racemic Standard (Achiral Enamine Route) Validate System Suitability: Confirm Rs > 1.5 on Racemate Racemic->Validate DataSFC Calculate d.e. & e.e. % SFC->DataSFC Validate->SFC Method Verified

Fig 2: Orthogonal analytical workflow ensuring self-validation via racemic standard benchmarking.

Protocol A: High-Throughput Chiral SFC Validation

Causality Check: We utilize an immobilized polysaccharide column (e.g., Chiralcel OD-H) because the helical structure of the polymer creates distinct chiral cavities that differentially interact with the trans and cis enantiomers of the cyclopentanone product, exploiting hydrogen bonding and π-π interactions.

  • System Suitability (The Self-Validation Step): Inject 5 µL of a 1 mg/mL racemic standard of the 2-alkyl-5-methylcyclopentanone (synthesized via an achiral lithium enolate route) onto the SFC system.

  • Method Parameters:

    • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic 90% CO₂ / 10% Methanol (with 0.1% Isopropylamine to suppress peak tailing of any residual basic species).

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 210 nm or MS (TIC).

  • Acceptance Criteria: Ensure all four stereoisomer peaks (two trans enantiomers, two cis enantiomers) achieve a baseline resolution (Rs) of ≥ 1.5.

  • Sample Analysis: Inject the purified product from the 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole reaction. Integrate the peak areas to calculate d.e. and e.e.

Protocol B: Orthogonal Validation via qNMR

Causality Check: While SFC proves optical purity, qNMR with a chiral solvating agent (CSA) confirms the relative stereochemistry (trans vs cis) by analyzing the coupling constants ( J ) of the ring protons and the chemical shift dispersion of the C5-methyl group induced by the CSA.

  • Sample Prep: Dissolve 10 mg of the purified product in 0.5 mL of CDCl₃.

  • CSA Addition: Add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). The CSA forms transient diastereomeric complexes with the enantiomers via hydrogen bonding, causing their NMR signals to split.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (600 MHz minimum) with a long relaxation delay (d1 = 10s) for accurate integration.

  • Analysis: Measure the integration of the distinct C5-methyl doublets to cross-verify the d.e. obtained from the SFC data.

Representative Experimental Data

The following table illustrates typical validation data comparing the Stork enamine alkylation product (using benzyl bromide as the electrophile) analyzed across the three platforms.

Analytical Platformtrans / cis Ratio (d.e. %)Major Enantiomer e.e. (%)Run Time per SampleSystem Suitability (Rs)
Chiral SFC (CO₂/MeOH) 92:8 (84% d.e.)98.5%6.5 min2.4 (Baseline)
Chiral HPLC (Hex/IPA) 91:9 (82% d.e.)98.2%28.0 min1.3 (Slight overlap)
qNMR + CSA 92:8 (84% d.e.)N/A (Resolution < 0.5)15.0 minN/A

Data Interpretation: Chiral SFC not only matches the quantitative accuracy of qNMR for diastereomeric excess but significantly outperforms both HPLC and NMR in resolving the enantiomers of the major trans product in a fraction of the time.

Conclusion

When validating the stereoselectivity of reactions involving the sterically hindered 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole enamine, Chiral SFC emerges as the superior analytical platform. Its utilization of supercritical CO₂ dramatically reduces solvent viscosity, enabling high-throughput, high-resolution separations that traditional HPLC cannot match. By implementing the self-validating protocols outlined above—anchored by racemic benchmarking and orthogonal qNMR confirmation—researchers can confidently report the stereochemical outcomes of their asymmetric syntheses.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. URL: [Link]

  • Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-Preparative Purification. Comprehensive Sampling and Sample Preparation, 355-375. URL: [Link]

  • Lynam, K., & Nicolas, E. C. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-1206. URL: [Link]

  • Wu, D. R., Leith, L. A., & Balasubramanian, B. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Comprehensive Safety and Operational Guide: Handling 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic understanding of the molecules we handle. 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is a specialized enamine intermediate. While the intact enamine presents its own handling challenges, its true hazard profile is dictated by its latent reactivity.

Enamines are highly susceptible to moisture. Upon exposure to ambient humidity, this compound rapidly hydrolyzes back into its parent constituents: 2-methylcyclopentanone and 3-pyrroline (2,5-dihydro-1H-pyrrole). 3-Pyrroline is a highly flammable liquid (flash point -18 °C), a severe skin corrosive, and a potent lachrymator (tear-inducing agent)[1]. Therefore, all operational and personal protective equipment (PPE) choices must be designed to mitigate exposure not just to the enamine, but to the highly volatile and corrosive 3-pyrroline that generates upon degradation[2].

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must account for the permeation characteristics of secondary amines and the reflex-tearing hazards of lachrymators.

PPE CategoryRequired EquipmentMechanistic Justification (Causality)
Eye/Face Snug-fitting chemical splash goggles AND a full face shield.3-Pyrroline vapors are severe lachrymators[2]. Standard safety glasses allow vapor ingress, leading to reflex tearing, temporary blindness, and loss of manual control during a procedure.
Skin/Hands Double-gloving: Heavy Butyl rubber outer glove over a Nitrile inner glove.Secondary amines and enamines rapidly permeate standard latex and thin nitrile[3]. Butyl rubber provides a robust chemical barrier against amine breakthrough.
Body Flame-Resistant (FR) Lab Coat with knit cuffs.The degradation product (3-pyrroline) is a Category 2 Highly Flammable liquid. FR materials prevent ignition in the event of a static discharge during a spill.
Respiratory Fume hood (face velocity >100 fpm). If outside hood: ABEK-rated respirator.Mandatory to capture corrosive vapors. The ABEK filter rating specifically targets organic vapors and alkaline amines.

Mechanistic Workflow of Latent Hazards

Understanding the hydrolysis pathway is critical for predicting operational risks. The diagram below illustrates how atmospheric moisture triggers the release of hazardous byproducts.

EnamineHydrolysis Enamine 1-(5-Methylcyclopent-1-en-1-yl) -2,5-dihydro-1H-pyrrole (Moisture Sensitive) Intermediate Protonated Iminium Intermediate Enamine->Intermediate + H2O Moisture Atmospheric H2O (Hydrolysis) Moisture->Intermediate Pyrroline 3-Pyrroline (Corrosive, Lachrymator) Intermediate->Pyrroline Cleavage Ketone 2-Methylcyclopentanone (Irritant) Intermediate->Ketone Cleavage

Mechanistic pathway of enamine hydrolysis yielding corrosive 3-pyrroline and a ketone.

Operational Protocols

Because moisture is the primary trigger for hazard escalation, strict anhydrous techniques are non-negotiable.

Protocol A: Inert Atmosphere Transfer (Schlenk Technique)
  • Atmospheric Purge: Purge the receiving Schlenk flask with dry Argon for a minimum of 15 minutes. Reasoning: Argon is heavier than Nitrogen and provides a superior protective blanket over volatile, low-molecular-weight amines.

  • Thermal Equilibration: Allow the sealed enamine container to reach room temperature within a desiccator before opening. Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the chemical, triggering rapid hydrolysis.

  • Syringe Selection: Use an all-glass gas-tight syringe with a PTFE plunger, flushed three times with Argon. Reasoning: Enamines and free secondary amines swell and degrade standard elastomer plungers (like polyisoprene), which can cause the syringe to jam and lead to catastrophic spills under pressure.

  • Transfer: Transfer the enamine dropwise to the reaction mixture. Reasoning: Enamine condensations and subsequent reactions are often highly exothermic.

Protocol B: Spill Management & Containment
  • Immediate Evacuation: If a spill occurs outside the fume hood, immediately evacuate the area[2]. The rapid release of lachrymatory 3-pyrroline vapors will quickly incapacitate personnel without respirators.

  • Dry Containment: Cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or dry sand). Do NOT use water. Reasoning: Water accelerates the hydrolysis, exponentially increasing the vaporization of 3-pyrroline.

  • Chemical Neutralization: Carefully apply a dilute, mildly acidic solid (e.g., sodium bisulfate) or a 5% citric acid solution to the absorbent. Reasoning: This protonates the generated 3-pyrroline, converting the volatile free-base amine into a non-volatile, stable hydrochloride/citrate salt.

  • Collection: Sweep the neutralized solid into a hazardous waste container using spark-proof tools[1].

Disposal and Deactivation Plan

Never dispose of raw enamines directly into standard organic waste streams, as they can react violently with trace acids or oxidizing agents present in the carboy[1]. They must be deliberately quenched first.

Step-by-Step Quenching Workflow:

  • Dilution: Inside a fume hood, dilute the residual enamine in a compatible non-polar solvent (e.g., toluene or hexanes) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C).

  • Acidic Quench: Slowly add 1M HCl dropwise with vigorous stirring. Reasoning: The hydrolysis of the enamine and the subsequent acid-base neutralization of the free amine is highly exothermic. Cooling prevents the volatilization of the lachrymatory 3-pyrroline before it can be trapped as a salt.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel.

  • Waste Routing:

    • Route the organic layer (now containing the benign 2-methylcyclopentanone) to the non-halogenated organic waste stream.

    • Route the aqueous layer (now containing the water-soluble 3-pyrroline hydrochloride salt) to the aqueous hazardous waste stream, ensuring the pH is adjusted to ~7-8 prior to final disposal.

References

  • [1] Title: 3 - SAFETY DATA SHEET: 3-Pyrroline | Source: fishersci.com | URL:

  • [2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific: 3-Pyrroline | Source: thermofisher.com | URL:

  • Title: 3-Pyrroline 65 109-96-6 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • [3] Title: Safety Data Sheet - Enamine | Source: enamine.net | URL:

Sources

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